Ac-Nle-Pro-Nle-Asp-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTAROWBMZVECB-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ac-Nle-Pro-Nle-Asp-AMC: A Fluorogenic Substrate for Proteasome Caspase-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartyl-7-amino-4-methylcoumarin) is a synthetic peptide that serves as a highly specific fluorogenic substrate for the caspase-like (C-L) or post-glutamyl peptide hydrolase (PGPH) activity of the 26S and 20S proteasomes.[1][2] Its design is based on the preferred cleavage sequence of the proteasome's β1 subunit. Upon enzymatic cleavage of the peptide bond C-terminal to the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting increase in fluorescence provides a direct and continuous measure of the proteasome's C-L activity, making it an invaluable tool in drug discovery and the study of the ubiquitin-proteasome system (UPS).
This technical guide provides a comprehensive overview of this compound, including its chemical properties, kinetic parameters, detailed experimental protocols for its use, and a visualization of its role within the broader context of the ubiquitin-proteasome pathway.
Core Properties and Specifications
This compound is a well-characterized peptide substrate with the following key properties:
| Property | Value | Reference |
| Full Chemical Name | N-acetyl-L-norleucyl-L-prolyl-L-norleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine | [1] |
| Synonyms | Ac-nLPnLD-AMC, Ac-Nle-Pro-Nle-Asp-7-amido-4-Methylcoumarin | [1] |
| Molecular Formula | C33H45N5O9 | [3] |
| Molecular Weight | 655.74 g/mol | [3] |
| CAS Number | 355140-49-7 | [3] |
| Excitation Wavelength | 340-360 nm | [1] |
| Emission Wavelength | 440-460 nm | [1] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protect from light |
Quantitative Data: Kinetic Parameters
The following table summarizes the known kinetic parameters for the hydrolysis of this compound by different proteasome complexes. This data is essential for designing and interpreting enzymatic assays.
| Proteasome Complex | Specific Activity (nmol/min/mg) | Reference |
| 26S (rabbit muscle) | 113 | [1][2] |
| 20S (yeast) | 6.6 | [1][2] |
The Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells. This process is crucial for maintaining cellular homeostasis and is involved in a wide range of cellular processes, including cell cycle control, signal transduction, and apoptosis. The following diagram illustrates the key steps in this pathway.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Protocols
I. In Vitro Proteasome Caspase-Like Activity Assay
This protocol describes the measurement of C-L activity of purified proteasomes or cell lysates using this compound.
A. Materials and Reagents:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Purified 26S or 20S proteasome, or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT
-
96-well black microplate, opaque to prevent light leakage
-
Fluorometric plate reader with excitation at ~355 nm and emission at ~460 nm
-
Proteasome inhibitor (e.g., MG132) for control experiments
B. Experimental Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).
-
If using a proteasome inhibitor, prepare a working solution in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Control wells: Assay Buffer only (for background fluorescence).
-
Negative control wells: Assay Buffer + Proteasome inhibitor + Enzyme source.
-
Experimental wells: Assay Buffer + Enzyme source (purified proteasome or cell lysate).
-
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Enzyme Addition:
-
Add the purified proteasome or cell lysate to the appropriate wells. The amount of enzyme will need to be optimized for the specific experimental conditions.
-
-
Initiation of Reaction:
-
To start the reaction, add the this compound working solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically over a desired time period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).
-
C. Data Analysis:
-
Subtract the background fluorescence (from control wells) from all experimental readings.
-
Plot the fluorescence intensity versus time for each well.
-
The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.
-
Proteasome activity can be expressed as the change in fluorescence units per minute or converted to moles of AMC released per minute using a standard curve of free AMC.
II. Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a proteasome activity assay using a fluorogenic substrate.
Caption: A typical experimental workflow for a proteasome activity assay.
Conclusion
This compound is a robust and sensitive tool for the specific measurement of proteasome caspase-like activity. Its well-defined properties and the straightforward nature of the fluorogenic assay make it an essential reagent for researchers in cell biology, cancer research, and drug development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this substrate in a variety of research settings. The allosteric inhibition of the chymotrypsin-like activity of the proteasome by this compound when bound to the caspase-like site is another interesting feature of this substrate.[1]
References
An In-depth Technical Guide to the Mechanism of Action of Ac-Nle-Pro-Nle-Asp-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC, its mechanism of action, and its application in studying the caspase-like activity of the proteasome. This document includes quantitative data, detailed experimental protocols, and visualizations of the key processes involved.
Core Mechanism of Action
This compound (Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartyl-7-amino-4-methylcoumarin) is a synthetic peptide designed as a highly specific substrate for the caspase-like (post-glutamyl peptide hydrolase or PGPH) activity of the proteasome, a multi-catalytic protease complex central to cellular protein degradation. The peptide sequence is recognized and cleaved by the β1 subunit of the 20S proteasome core particle.
The core of its mechanism lies in the fluorogenic reporter group, 7-amino-4-methylcoumarin (AMC), which is covalently linked to the C-terminus of the peptide via an amide bond. In its intact form, the AMC molecule's fluorescence is quenched. Upon enzymatic cleavage of the amide bond C-terminal to the aspartic acid residue by the proteasome's caspase-like activity, the free AMC is released. The liberated AMC exhibits strong fluorescence when excited with ultraviolet light, and this fluorescence can be quantitatively measured to determine the rate of substrate cleavage and, consequently, the enzymatic activity of the proteasome.
Quantitative Data
The following tables summarize the key quantitative parameters associated with this compound.
| Parameter | Value | Proteasome Type | Source |
| Specific Activity | 113 nmol/min/mg | 26S (rabbit muscle) | [1][2] |
| Specific Activity | 6.6 nmol/min/mg | 20S (yeast) | [1][2] |
Table 1: Specific Activity of Proteasomes with this compound
| Property | Wavelength (nm) |
| Excitation Maximum | 340-360 |
| Emission Maximum | 440-460 |
Table 2: Fluorescence Properties of Free AMC
Allosteric Regulation
A notable characteristic of this compound is its ability to act as an allosteric modulator of the proteasome. Binding of this substrate to the caspase-like sites has been shown to allosterically inhibit the chymotrypsin-like activity of the proteasome, which is primarily mediated by the β5 subunit.[2] This cross-talk between the different active sites of the proteasome is a crucial aspect of its regulatory mechanism.
Experimental Protocols
This section provides a detailed protocol for a standard in-solution peptidase activity assay using this compound to measure the caspase-like activity of purified proteasomes or cell lysates.
Materials and Reagents
-
This compound substrate
-
Purified 20S or 26S proteasome or cell lysate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT
-
DMSO (for substrate stock solution)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare the Assay Buffer and keep it on ice.
-
Dilute the proteasome preparation or cell lysate to the desired concentration in ice-cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the diluted proteasome/lysate sample to each well.
-
Include a negative control with Assay Buffer only (no enzyme).
-
Prepare a working solution of the substrate by diluting the 10 mM stock to a final concentration of 100 µM in Assay Buffer.
-
To initiate the reaction, add 50 µL of the 100 µM substrate solution to each well, bringing the total volume to 100 µL. The final substrate concentration will be 50 µM.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence values of the negative control from the values of the experimental samples.
-
Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity.
-
The rate of AMC release can be calculated from a standard curve of free AMC of known concentrations.
-
Visualizations
Signaling Pathway of this compound Mechanism of Action
References
Ac-Nle-Pro-Nle-Asp-AMC: A Comprehensive Technical Guide for Measuring 26S Proteasome Caspase-Like Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC and its application in the study of the 26S proteasome. This document details the substrate's properties, provides structured tables of quantitative data, and offers detailed experimental protocols for its use. Furthermore, it visualizes key signaling pathways that regulate 26S proteasome activity and outlines a typical experimental workflow using Graphviz diagrams.
Introduction to this compound
This compound is a synthetic peptide derivative that serves as a specific substrate for the caspase-like (C-L) activity of the 26S proteasome. The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The proteasome possesses three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), also referred to as post-glutamyl peptide hydrolyzing (PGPH) activity.
The sequence of this compound is designed for high specificity towards the C-L active sites located in the β1 subunits of the 20S core particle of the proteasome. Upon cleavage by the proteasome at the carboxyl side of the aspartate residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of free AMC can be measured, providing a direct and sensitive readout of the proteasome's C-L activity.
Quantitative Data
This section summarizes the key quantitative parameters associated with this compound.
| Parameter | Value | Source Organism/Proteasome Type |
| Specific Activity | 113 nmol/min/mg | 26S Proteasome (Rabbit Muscle)[1][2] |
| 6.6 nmol/min/mg | 20S Proteasome (Yeast)[1][2] | |
| AMC Fluorescence | ||
| Excitation Wavelength | 340-360 nm | [2] |
| Emission Wavelength | 440-460 nm | [2] |
Note: Specific kinetic constants such as Km, kcat, and Vmax for this compound with the 26S proteasome are not consistently reported in the readily available literature. These values can be influenced by assay conditions, purity of the enzyme, and the source organism. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.
Experimental Protocols
This section provides detailed methodologies for measuring the caspase-like activity of the 26S proteasome using this compound in both purified enzyme preparations and cell lysates.
Assay with Purified 26S Proteasome
This protocol is suitable for kinetic studies and for assessing the direct effects of compounds on purified 26S proteasome activity.
Materials:
-
Purified 26S Proteasome
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT
-
96-well black microplate, opaque to light
-
Fluorometer capable of excitation at ~355 nm and emission at ~460 nm
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.
-
Prepare Substrate Dilution: Dilute the this compound stock solution in assay buffer to the desired final concentration. A common starting concentration is 100 µM.
-
Prepare Enzyme Dilution: Dilute the purified 26S proteasome in cold assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Set up the Reaction:
-
Add 50 µL of the diluted 26S proteasome solution to each well of the 96-well plate.
-
Include control wells with assay buffer only (no enzyme) to determine background fluorescence.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well. The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity (in relative fluorescence units, RFU) every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control wells) from the values obtained for the enzyme-containing wells.
-
Plot the change in RFU over time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.
-
To convert RFU/min to moles of AMC released/min, a standard curve of free AMC of known concentrations must be generated under the same assay conditions.
-
Assay in Cell Lysates
This protocol is designed to measure the endogenous 26S proteasome C-L activity in cells.
Materials:
-
Cultured cells
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM EDTA, and a mild non-ionic detergent (e.g., 0.025% digitonin or 0.5% NP-40). Keep on ice.
-
Protease and phosphatase inhibitor cocktails
-
This compound stock solution (10 mM in DMSO)
-
BCA or Bradford protein assay reagents
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a BCA or Bradford assay.
-
-
Set up the Reaction:
-
In a 96-well black plate, add a specific amount of cell lysate protein (e.g., 20-50 µg) to each well.
-
Adjust the volume of each well to 50 µL with cold lysis buffer.
-
Include control wells:
-
Lysis buffer only (for background fluorescence).
-
Lysate plus a specific proteasome inhibitor (e.g., MG132 or Bortezomib) to confirm that the measured activity is proteasome-specific.
-
-
-
Initiate and Measure:
-
Prepare a 2X solution of this compound in lysis buffer (e.g., 200 µM for a final concentration of 100 µM).
-
Add 50 µL of the 2X substrate solution to each well to start the reaction.
-
Immediately transfer the plate to a fluorometer pre-warmed to 37°C.
-
Measure fluorescence kinetically as described in the purified enzyme protocol.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Determine the proteasome-specific activity by subtracting the fluorescence values from the inhibitor-treated wells from the untreated lysate wells.
-
Calculate the rate of substrate cleavage and normalize it to the amount of protein in the lysate (e.g., RFU/min/mg protein).
-
Signaling Pathways and Experimental Workflow Visualizations
The activity of the 26S proteasome is tightly regulated by various signaling pathways. Below are Graphviz diagrams illustrating some of these pathways and a typical experimental workflow for measuring proteasome activity.
Caption: Experimental workflow for measuring 26S proteasome activity.
Caption: PKA signaling pathway regulating 26S proteasome activity.
Caption: PKG signaling pathway and its effect on the 26S proteasome.[3][4][5][6]
Caption: IFN-γ signaling leading to immunoproteasome formation.[7][8][9][10][11]
Conclusion
This compound is a valuable tool for researchers studying the caspase-like activity of the 26S proteasome. Its specificity and the high sensitivity of the fluorescent AMC reporter make it suitable for a wide range of applications, from basic enzymatic studies with purified proteasomes to the analysis of proteasome activity in complex biological samples like cell lysates. Understanding the experimental protocols and the regulatory signaling pathways detailed in this guide will enable researchers to effectively utilize this substrate to investigate the intricate role of the 26S proteasome in health and disease, and to screen for potential therapeutic modulators of its activity.
References
- 1. This compound peptide [novoprolabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. cGMP via PKG activates 26S proteasomes and enhances degradation of proteins, including ones that cause neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cGMP via PKG activates 26S proteasomes and enhances degradation of proteins, including ones that cause neurodegenerative diseases [scite.ai]
- 7. The Role of the Proteasome-Ubiquitin Pathway in Regulation of the IFN-γ Mediated Anti-VSV Response in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Interferon-Gamma at the Crossroads of Tumor Immune Surveillance or Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IFNγ: signalling, epigenetics and roles in immunity, metabolism, disease and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Role of Ac-Nle-Pro-Nle-Asp-AMC in Ubiquitin-Proteasome System Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartyl-7-amido-4-methylcoumarin (Ac-Nle-Pro-Nle-Asp-AMC). It details its function as a critical tool for investigating the caspase-like activity of the proteasome within the ubiquitin-proteasome system (UPS), offering insights into its applications, experimental protocols, and data interpretation.
Introduction to this compound
This compound is a synthetic peptide that serves as a specific substrate for the 26S proteasome, a key component of the UPS responsible for the degradation of ubiquitinated proteins.[1][2][3] This fluorogenic substrate is specifically designed to measure the caspase-like, or postglutamyl peptide hydrolase (PGPH), activity of the proteasome.[4][5] The peptide sequence is recognized and cleaved by the β1 subunit of the 20S proteasome core particle. Upon cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule is released, producing a detectable signal that is directly proportional to the proteasome's caspase-like activity.[4][6] This property makes it an invaluable tool in biochemical assays for drug discovery and in studying the enzymatic activity of the proteasome in various diseases, including cancer and neurodegenerative disorders.[7][8]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Synonyms | Ac-Nle-Pro-Nle-Asp-7-amido-4-Methylcoumarin, Ac-nLPnLD-AMC | [4] |
| Molecular Formula | C₃₃H₄₅N₅O₉ | |
| Molecular Weight | 655.74 g/mol | |
| CAS Number | 355140-49-7 | |
| Excitation Wavelength | 340-360 nm | [4] |
| Emission Wavelength | 440-460 nm | [4] |
| Purity | ≥98% | [4] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [4] |
| Storage | Store at -20°C, protect from light. | [4] |
Quantitative Data: Enzymatic Activity
This compound exhibits different cleavage efficiencies with various forms of the proteasome.
| Proteasome Type | Specific Activity (nmol/min/mg) | Reference |
| 26S Proteasome (rabbit muscle) | 113 | [4][5] |
| 20S Proteasome (yeast) | 6.6 | [4][5] |
Experimental Protocols
The following sections provide detailed methodologies for utilizing this compound in proteasome activity assays.
Preparation of Reagents
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitors should be excluded).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, 2 mM ATP.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Proteasome Inhibitor (Optional): A specific proteasome inhibitor like MG-132 can be used to differentiate proteasome activity from other cellular proteases.
Proteasome Activity Assay in Cell Lysates
This protocol is adapted from established methods for measuring proteasome activity in cell extracts.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay.
-
-
Assay Procedure:
-
In a black 96-well plate, add 20-50 µg of protein lysate to each well.
-
Adjust the volume in each well to 100 µL with assay buffer.
-
For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG-132) for 15 minutes at 37°C.
-
Add this compound to a final concentration of 50-100 µM to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 440-460 nm.
-
Proteasome activity is calculated by subtracting the fluorescence of the inhibitor-treated sample from the untreated sample.
-
Activity can be expressed as relative fluorescence units (RFU) per microgram of protein per unit of time.
-
Visualizations
Signaling Pathway: Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.
Experimental Workflow: Proteasome Activity Assay
Caption: Workflow for measuring proteasome caspase-like activity.
Enzymatic Reaction
Caption: Cleavage of this compound by the proteasome.
Conclusion
This compound is a highly specific and sensitive tool for the direct measurement of the caspase-like activity of the proteasome. Its use in well-defined experimental protocols, as outlined in this guide, enables researchers to accurately quantify this specific enzymatic function of the UPS. This capability is essential for advancing our understanding of the role of the proteasome in health and disease and for the development of novel therapeutic strategies targeting the ubiquitin-proteasome system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. med.fsu.edu [med.fsu.edu]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound peptide [novoprolabs.com]
- 7. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Ac-Nle-Pro-Nle-Asp-AMC: A Fluorogenic Substrate for the 26S Proteasome
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-L-Norleucyl-L-Prolyl-L-Norleucyl-L-Aspartyl-7-amino-4-methylcoumarin (Ac-Nle-Pro-Nle-Asp-AMC). It details its discovery as a specific substrate for the caspase-like activity of the 26S proteasome, outlines its chemical synthesis, provides experimental protocols for its use in enzymatic assays, and presents its utility in studying the ubiquitin-proteasome system.
Discovery and Specificity
This compound was rationally designed and identified as a selective substrate for the caspase-like (C-L) or post-glutamyl peptide hydrolase (PGPH) activity of the 26S proteasome. The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells, playing a crucial role in cellular homeostasis. It possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). The discovery of specific substrates for each of these activities has been pivotal in dissecting the complex's function and in the development of targeted inhibitors.
The design of this compound was based on studies of the substrate specificity of the proteasome's C-L sites. The peptide sequence, Nle-Pro-Nle-Asp, was optimized for efficient and specific cleavage by this active site. The C-terminal aspartic acid residue is the key recognition element for the caspase-like activity. The fluorophore, 7-amino-4-methylcoumarin (AMC), is conjugated to the C-terminal aspartate via an amide bond. Upon enzymatic cleavage of this bond by the proteasome, the highly fluorescent AMC is released, providing a continuous and quantifiable signal for measuring enzyme activity.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₅N₅O₉ | N/A |
| Molecular Weight | 655.74 g/mol | N/A |
| Excitation Wavelength | 340-360 nm | [1] |
| Emission Wavelength | 440-460 nm | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The general workflow is outlined below.
Experimental Workflow for Synthesis
Detailed Synthesis Protocol:
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Asp(OtBu)-OH to the resin using a suitable coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled aspartic acid using a solution of 20% piperidine in DMF.
-
Peptide Chain Elongation: Sequentially couple Fmoc-Nle-OH, Fmoc-Pro-OH, and another Fmoc-Nle-OH using the same coupling and deprotection steps as described above.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the tetrapeptide using acetic anhydride and a base like DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting group (OtBu from Asp) using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Experimental Protocols for Enzymatic Assays
This compound is a valuable tool for measuring the caspase-like activity of the 26S proteasome in purified preparations and cell lysates.
Purification of 26S Proteasome
Several methods can be employed to purify the 26S proteasome from various sources, including affinity purification using tagged subunits or ubiquitin-like domain affinity matrices. A general protocol for affinity purification is as follows:
-
Cell Lysis: Lyse cells expressing a tagged proteasome subunit (e.g., FLAG-tagged Rpn11) in a lysis buffer containing detergents and protease inhibitors.
-
Affinity Chromatography: Incubate the cell lysate with anti-FLAG affinity resin.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the purified 26S proteasome using a competitive elution with a FLAG peptide or by using a low pH buffer.
-
Buffer Exchange: Exchange the buffer of the purified proteasome into a suitable storage buffer.
Caspase-Like Activity Assay Protocol
-
Prepare Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and 1 mM DTT.
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Assay Setup: In a 96-well black microplate, add the assay buffer and the purified 26S proteasome or cell lysate.
-
Initiate Reaction: Add the this compound substrate to a final concentration in the range of 10-100 µM.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of AMC release from the linear portion of the fluorescence versus time plot. The activity can be quantified using a standard curve of free AMC.
Experimental Workflow for Caspase-Like Activity Assay
Quantitative Data and Kinetic Parameters
The specific activity of the 26S proteasome towards this compound can vary depending on the source of the enzyme and the purification method.
| Enzyme Source | Specific Activity (nmol AMC/min/mg) | Reference |
| 26S Proteasome (Rabbit Muscle) | 113 | [2][3] |
| 20S Proteasome (Yeast) | 6.6 | [2][3] |
Role in the Ubiquitin-Proteasome Signaling Pathway
This compound is instrumental in studying the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotes. The UPS involves the tagging of substrate proteins with a polyubiquitin chain, which then targets them to the 26S proteasome for degradation.
Ubiquitin-Proteasome Signaling Pathway
The diagram illustrates the two main stages of the UPS: ubiquitination and degradation. The "In Vitro Assay" section shows how this compound is used to specifically measure the caspase-like activity of the 26S proteasome, which is one of the key proteolytic activities responsible for the breakdown of polyubiquitinated proteins into smaller peptides.
Applications in Research and Drug Discovery
-
Characterization of Proteasome Activity: this compound is a standard reagent for characterizing the caspase-like activity of purified 26S and 20S proteasomes from various organisms.
-
Screening for Proteasome Inhibitors: This substrate is widely used in high-throughput screening assays to identify and characterize inhibitors that specifically target the caspase-like activity of the proteasome.
-
Studying Proteasome Regulation: It can be used to investigate how different cellular conditions, post-translational modifications, or interacting proteins regulate the caspase-like activity of the proteasome.
-
Drug Development: As the proteasome is a validated target for cancer therapy, understanding the contribution of each of its proteolytic activities is crucial for the development of more specific and effective drugs.
Conclusion
This compound is a well-established and indispensable tool for researchers studying the ubiquitin-proteasome system. Its specificity for the caspase-like activity of the 26S proteasome, coupled with its fluorogenic nature, allows for sensitive and continuous monitoring of this key enzymatic function. The detailed protocols and information provided in this technical guide will aid researchers in the effective synthesis and utilization of this important chemical probe in their studies of protein degradation, cellular regulation, and drug discovery.
References
Technical Guide: Ac-Nle-Pro-Nle-Asp-AMC - A Fluorogenic Substrate for Monitoring Proteasome Activity
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of the synthetic peptide Ac-Nle-Pro-Nle-Asp-AMC. It is designed for researchers, scientists, and drug development professionals who are utilizing this fluorogenic substrate to investigate the caspase-like activity of the proteasome, a key component in cellular protein degradation.
Core Properties
This compound, also known as Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartic acid-(7-amido-4-methylcoumarin), is a synthetic peptide that serves as a valuable tool for studying enzyme activity and protein interactions.[1] Its structure is specifically designed to be a substrate for the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][3][4][5][6]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value |
| Molecular Formula | C₃₃H₄₅N₅O₉ |
| Molecular Weight | 655.74 g/mol |
| CAS Number | 355140-49-7 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Solubility | DMSO: ≥100 mg/mL (152.50 mM)[2], DMF: 30 mg/mL[3], Ethanol: 30 mg/mL[3], Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[3] |
| Excitation Wavelength | 340-360 nm[3][7][8] |
| Emission Wavelength | 440-460 nm[3][7][8] |
| Storage | Powder: -20°C for 1 year, or -80°C for 2 years. In solvent: -20°C for 1 month, or -80°C for 6 months.[2] |
Biological Activity and Mechanism of Action
This compound is a specific substrate for the caspase-like activity of the 26S proteasome, also referred to as postglutamyl peptide hydrolase (PGPH) activity.[3][7][8][9] The 26S proteasome is a critical component of the ubiquitin-proteasome system (UPS), which is the primary pathway for targeted protein degradation in eukaryotic cells.[9] This system regulates a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[10]
The peptide sequence, Nle-Pro-Nle-Asp, is recognized and cleaved by the active sites within the 20S core particle of the proteasome. Upon cleavage at the C-terminus of the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released.[7][8] The resulting increase in fluorescence can be monitored in real-time to quantify the enzymatic activity of the proteasome.
Interestingly, this compound can also act as an allosteric inhibitor of the chymotrypsin-like activity of the proteasome when it is bound to the caspase-like site.[3][7][8][9]
The Ubiquitin-Proteasome Signaling Pathway
The degradation of a target protein via the ubiquitin-proteasome pathway is a multi-step process. The following diagram illustrates the key stages of this pathway, culminating in the cleavage of substrates by the 26S proteasome.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Protocols
The following section provides a detailed protocol for a standard proteasome activity assay using this compound. This protocol is a synthesis of methodologies found in the literature and can be adapted for specific experimental needs.
Proteasome Caspase-Like Activity Assay
This assay measures the caspase-like activity of purified 26S proteasomes or proteasomes in cell lysates.
Materials:
-
This compound substrate
-
Purified 26S proteasomes or cell lysate containing proteasomes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 0.5 mM MgCl₂, 1 mM DTT, 0.1 mM ATP
-
AMC standard for calibration curve
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in DMSO.
-
Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
-
Prepare Substrate Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., a 2X working solution for a final concentration of 10 µM).[1]
-
-
Prepare Enzyme/Lysate Samples:
-
Dilute the purified 26S proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer (e.g., 1 nM for purified proteasomes).[1]
-
-
Assay Reaction:
-
To the appropriate wells of the 96-well plate, add 50 µL of the diluted enzyme/lysate sample.
-
Include a negative control with Assay Buffer only (no enzyme/lysate).
-
To initiate the reaction, add 50 µL of the 2X substrate solution to each well.
-
-
Measurement:
-
Data Analysis:
-
Subtract the fluorescence of the negative control from the sample readings.
-
Use the AMC standard curve to convert the fluorescence units to the amount of AMC released (in pmol or nmol).
-
Calculate the reaction velocity (pmol AMC/min) from the linear portion of the progress curve.
-
Express the specific activity as nmol of AMC released per minute per milligram of protein (nmol/min/mg).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the proteasome activity assay described above.
Caption: A generalized workflow for a proteasome activity assay.
Applications in Research and Drug Discovery
This compound is a versatile tool with broad applications in both fundamental research and pharmaceutical development.
-
Biochemical Assays: It serves as a standard substrate for characterizing the enzymatic activity of the proteasome and for studying the effects of various compounds on its function.[1]
-
Drug Discovery: This substrate is instrumental in high-throughput screening campaigns to identify and characterize novel proteasome inhibitors.[1] Such inhibitors have therapeutic potential in the treatment of cancers and autoimmune diseases.[1]
-
Neuroscience Research: The compound is utilized in neuroscience to explore the role of peptide signaling pathways and the ubiquitin-proteasome system in neurological disorders.[1]
Conclusion
This compound is a highly specific and reliable fluorogenic substrate for the measurement of the caspase-like activity of the 26S proteasome. Its well-defined physical and chemical properties, coupled with straightforward experimental protocols, make it an indispensable tool for researchers investigating the ubiquitin-proteasome system and for the development of novel therapeutics targeting this critical cellular pathway.
References
- 1. Proteasome Activity Assays. [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Ac-Nle-Pro-Nle-Asp-AMC: A Fluorogenic Substrate for Monitoring Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC, its suppliers, and its application in studying the caspase-like activity of the 26S proteasome. Detailed experimental protocols and a summary of its technical specifications are presented to facilitate its use in research and drug discovery.
Introduction to this compound
This compound is a synthetic peptide substrate designed to specifically measure the caspase-like, or post-glutamyl peptide hydrolase (PGPH), activity of the proteasome.[1] The peptide sequence is recognized and cleaved by the β1 subunit of the 20S catalytic core of the proteasome.[2][3] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable increase in fluorescence. This property makes it a valuable tool for high-throughput screening of proteasome inhibitors and for studying the role of the ubiquitin-proteasome system in various cellular processes.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of biochemicals and research reagents. The following table summarizes purchasing information from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.
| Supplier | Product Name | Catalog Number | Purity |
| Cayman Chemical | This compound (trifluoroacetate salt) | 21639 | ≥98% |
| MedChemExpress | This compound | HY-P2016 | >98% |
| Bachem | This compound | I-1850 | Not specified |
| Sigma-Aldrich | This compound | AMBH9AD24119 | 98% |
| Biorbyt | This compound | orb1981423 | Not specified |
| NovoPro Bioscience Inc. | This compound peptide | NP-P-02221 | >95% |
Technical and Physical Data
A comprehensive understanding of the substrate's properties is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₅N₅O₉ | [4] |
| Molecular Weight | 655.74 g/mol | [5][6] |
| CAS Number | 355140-49-7 | [4][5] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95-98% | [1][4] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [5] |
| Storage Conditions | Store at -20°C, protected from light. | [4][5] |
| Excitation Wavelength | 340-360 nm | [1] |
| Emission Wavelength | 440-460 nm | [1] |
Experimental Protocols
Preparation of Stock Solutions
This compound Stock Solution (10 mM):
-
Warm the vial of this compound to room temperature.
-
Dissolve the peptide in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution from 0.656 mg of the peptide (MW = 655.74), add 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
AMC Standard Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Store this stock solution at -20°C, protected from light.
Proteasome Caspase-Like Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Reagents and Materials:
-
This compound stock solution (10 mM in DMSO)
-
AMC standard stock solution (1 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.
-
Purified 26S proteasome or cell lysate containing proteasomes.
-
Proteasome inhibitor (e.g., MG-132) for negative controls.
-
Black, flat-bottom 96-well microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Prepare Reaction Wells:
-
In separate wells, add your experimental samples (e.g., purified proteasome or cell lysate).
-
For negative controls, pre-incubate the proteasome-containing sample with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.
-
Bring the total volume in each well to 90 µL with Assay Buffer.
-
-
Initiate the Reaction:
-
Add 10 µL of a 1 mM working solution of this compound (diluted from the 10 mM stock in Assay Buffer) to each well to achieve a final concentration of 100 µM. The final reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.
-
Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all readings.
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot for each experimental sample.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (pmol/min) using the slope of the AMC standard curve.
-
Calculate the specific activity of the proteasome (pmol/min/mg of protein) by dividing the rate of AMC production by the amount of protein in the sample.
-
Signaling Pathway and Experimental Workflow
The Ubiquitin-Proteasome System
The following diagram illustrates the general pathway of protein degradation by the ubiquitin-proteasome system, culminating in the cleavage of substrates by the 26S proteasome.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Experimental Workflow for Caspase-Like Activity Assay
The following diagram outlines the key steps in performing a proteasome caspase-like activity assay using this compound.
Caption: Experimental workflow for proteasome activity assay.
References
An In-depth Technical Guide to Fluorogenic Peptide Substrates for the Proteasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorogenic peptide substrates for the proteasome, detailing their mechanism of action, applications in research and drug development, and protocols for their use. It is designed to be a valuable resource for scientists seeking to measure and characterize proteasome activity in various experimental settings.
Introduction to the Proteasome and its Measurement
The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. It plays a critical role in a vast array of cellular processes, including cell cycle regulation, signal transduction, and the removal of misfolded or damaged proteins. The 26S proteasome, the primary form in the cell, consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure composed of four stacked heptameric rings and contains the three main proteolytic activities:
-
Chymotrypsin-like (CT-L): Cleavage after large hydrophobic residues, primarily mediated by the β5 subunit.
-
Trypsin-like (T-L): Cleavage after basic residues, primarily mediated by the β2 subunit.
-
Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleavage after acidic residues, primarily mediated by the β1 subunit.
Given its central role in cellular homeostasis, the proteasome is a key target for drug discovery, particularly in the fields of oncology and neurodegenerative diseases.[1][2] Consequently, the ability to accurately measure proteasome activity is paramount for both basic research and the development of novel therapeutics. Fluorogenic peptide substrates have emerged as indispensable tools for this purpose, offering a sensitive and convenient method for quantifying the distinct proteolytic activities of the proteasome.[1][2][3]
Fluorogenic Peptide Substrates: Mechanism of Action
Fluorogenic peptide substrates are short peptides, typically 3-5 amino acids in length, that are conjugated to a fluorophore, most commonly 7-amino-4-methylcoumarin (AMC) or 7-amido-4-carbamoylmethylcoumarin (ACC). The peptide sequence is designed to be selectively recognized and cleaved by one of the proteasome's catalytic subunits.[4]
In their intact state, these substrates are non-fluorescent or exhibit very low fluorescence due to quenching of the fluorophore by the attached peptide. Upon cleavage of the amide bond between the peptide and the fluorophore by the active site of the proteasome, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence can be monitored in real-time using a fluorometer or plate reader, providing a direct measure of proteasome activity.[1][5]
The rate of fluorescence increase is proportional to the rate of substrate hydrolysis, allowing for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).[6]
Types of Fluorogenic Proteasome Substrates
A variety of fluorogenic peptide substrates have been developed to specifically target the different catalytic activities of the constitutive proteasome and the immunoproteasome, a variant of the proteasome expressed in immune cells. The peptide sequence largely dictates the substrate's specificity.
Substrates for Constitutive Proteasome Activities
| Catalytic Activity | Subunit | Common Substrate Sequence | Fluorophore |
| Chymotrypsin-like (CT-L) | β5c | Suc-Leu-Leu-Val-Tyr- | AMC |
| Trypsin-like (T-L) | β2c | Boc-Leu-Arg-Arg- | AMC |
| Caspase-like (C-L) | β1c | Z-Leu-Leu-Glu- | AMC |
Substrates for Immunoproteasome Activities
The immunoproteasome contains different catalytic subunits (β1i, β2i, and β5i) with altered substrate specificities. Specific fluorogenic substrates have been designed to probe the activity of these subunits.[4]
Quantitative Data: Kinetic Parameters of Common Fluorogenic Substrates
The efficiency and affinity of fluorogenic substrates for their target proteasome subunits can be quantified by their kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of substrate affinity (a lower Km indicates higher affinity). kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time.
| Substrate | Target Activity | Proteasome Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Suc-LLVY-AMC | Chymotrypsin-like | 20S Rabbit | 30 | - | - |
| 20S Human | 20-40 | - | - | ||
| Z-LLE-AMC | Caspase-like | 26S Human | ~100 | - | - |
| Boc-LRR-AMC | Trypsin-like | 26S Human | >500 | - | - |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, temperature, source of the proteasome). The values presented here are approximate and collated from various sources for comparative purposes.[2][7]
Experimental Protocols
Proteasome Activity Assay in Cell Lysates
This protocol describes a general method for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (add fresh)
-
Fluorogenic substrates (e.g., Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC) dissolved in DMSO (10 mM stock)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (add fresh)
-
Proteasome inhibitor (e.g., MG132) for control experiments
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader with appropriate excitation/emission filters (e.g., 360 nm excitation/460 nm emission for AMC)
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. c. Lyse the cells by sonication on ice or by repeated freeze-thaw cycles. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay. f. The lysate can be used immediately or stored at -80°C.
-
Proteasome Activity Assay: a. Prepare a working solution of the fluorogenic substrate in Assay Buffer. A final concentration of 50-100 µM is typically used. b. For each sample, prepare two wells in a black 96-well plate: one for the total activity measurement and one for the inhibitor control. c. To the inhibitor control wells, add the proteasome inhibitor (e.g., MG132 to a final concentration of 20 µM) and incubate for 10-15 minutes at 37°C. Add an equivalent volume of DMSO to the total activity wells. d. Add 20-50 µg of cell lysate to each well. e. Initiate the reaction by adding the substrate working solution to all wells. f. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. g. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: a. For each sample, subtract the fluorescence values of the inhibitor control from the total activity values to determine the proteasome-specific activity. b. Plot the proteasome-specific fluorescence intensity against time. c. The initial rate of the reaction (V₀) can be determined from the linear portion of the curve. d. Normalize the activity to the protein concentration of the lysate.
In Vitro Proteasome Activity Assay with Purified Proteasome
This protocol is for measuring the activity of purified 20S or 26S proteasome.
Materials:
-
Purified 20S or 26S proteasome
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM ATP (for 26S proteasome)
-
Fluorogenic substrates
-
Proteasome inhibitor (for control)
-
Black, flat-bottom 96-well plates
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: a. Prepare serial dilutions of the purified proteasome in Assay Buffer. b. Prepare a working solution of the fluorogenic substrate in Assay Buffer. c. In a black 96-well plate, add the diluted proteasome to the wells. d. For control wells, pre-incubate the proteasome with a specific inhibitor. e. Initiate the reaction by adding the substrate working solution.
-
Measurement and Analysis: a. Follow the same measurement and data analysis steps as described in the cell lysate protocol (Section 5.1, steps 2g and 3). b. For determining kinetic parameters (Km and kcat), perform the assay with a fixed concentration of proteasome and varying concentrations of the substrate. Fit the initial velocity data to the Michaelis-Menten equation.[6]
Signaling Pathways and Experimental Workflows
Fluorogenic substrates are instrumental in elucidating the role of the proteasome in various signaling pathways. The degradation of key regulatory proteins by the proteasome is a critical step in many cellular processes.
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for targeted protein degradation. Proteins are marked for degradation by the covalent attachment of a polyubiquitin chain, a process involving three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General workflow of the Ubiquitin-Proteasome System.
NF-κB Signaling Pathway
The activation of the transcription factor NF-κB is tightly regulated by the proteasome. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated and phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immunity.[5][8]
Caption: Proteasome-mediated activation of the NF-κB signaling pathway.
p53 Degradation Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its levels are kept low in unstressed cells through continuous degradation by the proteasome. The E3 ubiquitin ligase MDM2 plays a key role in this process by ubiquitinating p53, targeting it for proteasomal degradation. In response to cellular stress, such as DNA damage, p53 is stabilized, allowing it to activate target genes that halt the cell cycle or induce apoptosis.[9][10]
References
- 1. Substrate degradation by the proteasome: a single-molecule kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 5. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Limiting the power of p53 through the ubiquitin proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 26S Proteasome Caspase-Like Activity Assay using Ac-Nle-Pro-Nle-Asp-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The proteasome possesses three distinct types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolytic or PGPH) activity.[1][2] The Ac-Nle-Pro-Nle-Asp-AMC is a fluorogenic peptide substrate specifically designed to assay the caspase-like activity of the 26S proteasome.[1][3][4][5] Cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide by the proteasome results in a quantifiable fluorescent signal, providing a sensitive and specific measure of this enzymatic activity.[4] These application notes provide a detailed protocol for utilizing this assay in research and drug development settings.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by the caspase-like active sites of the 26S proteasome. The substrate consists of a peptide sequence recognized by the caspase-like sites, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC molecule is quenched. Upon hydrolysis of the peptide bond by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the proteasomal caspase-like activity. The fluorescent signal is measured using a fluorometer with excitation and emission wavelengths typically around 380 nm and 460 nm, respectively.[3]
Data Presentation
Table 1: Specificity and Activity of this compound with Proteasomes
| Proteasome Type | Source Organism | Specific Activity (nmol/min/mg) | Reference |
| 26S Proteasome | Rabbit Muscle | 113 | [1][4] |
| 20S Proteasome | Yeast | 6.6 | [1][4] |
Experimental Protocols
Materials and Reagents
-
This compound substrate (CAS No: 355140-49-7)[5]
-
Purified 26S Proteasome
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (50 mM Tris-HCl, pH 7.6, 100 mM KCl, 0.5 mM MgCl₂, 0.1 mM ATP, 25 ng/µl Bovine Serum Albumin)[3]
-
Black, flat-bottomed 96-well plates
-
Fluorometer capable of excitation at ~380 nm and emission at ~460 nm[3]
Preparation of Reagents
-
This compound Stock Solution (20 mM): Dissolve the lyophilized this compound substrate in DMSO to a final concentration of 20 mM.[3] Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[5]
-
Assay Buffer: Prepare the assay buffer with all components listed above. The buffer should be freshly prepared or stored at 4°C for a short period.
-
Working Substrate Solution (10 µM): On the day of the experiment, dilute the 20 mM this compound stock solution in the assay buffer to a final working concentration of 10 µM.[3] Prepare a sufficient volume for all planned reactions.
-
Purified 26S Proteasome Solution (1 nM): Dilute the purified 26S proteasome to a final concentration of 1 nM in the assay buffer.[3] The optimal concentration may vary depending on the purity and activity of the enzyme preparation and should be determined empirically.
Assay Procedure
-
Assay Setup: In a black, flat-bottomed 96-well plate, add 99 µl of the 10 µM working substrate solution to each well.
-
Initiate Reaction: To each well, add 1 µl of the 1 nM purified 26S proteasome solution to initiate the enzymatic reaction. The final volume in each well will be 100 µl.
-
Incubation and Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer.[3]
-
Kinetic Reading: Measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes.[3] The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.[3]
-
Data Analysis: Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot. The activity is typically expressed as arbitrary fluorescence units per minute or can be converted to molar amounts of cleaved substrate using a standard curve of free AMC.
Mandatory Visualizations
Experimental Workflow
Figure 1. Workflow for the 26S proteasome caspase-like activity assay.
Signaling Pathway Context
Figure 2. Role of 26S proteasome and the principle of the fluorogenic assay.
References
Application Notes and Protocols for In Vitro Proteasome Inhibition Assay Using Ac-Nle-Pro-Nle-Asp-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a key component of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. Dysregulation of the UPS has been implicated in various diseases, making the proteasome an attractive target for drug discovery.
This document provides a detailed protocol for an in vitro assay to measure the caspase-like activity of the proteasome using the fluorogenic substrate Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-Norleucyl-Prolyl-Norleucyl-Aspartyl-7-amino-4-methylcoumarin). This assay is a valuable tool for screening and characterizing potential proteasome inhibitors. Upon cleavage by the proteasome's caspase-like activity, the substrate releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of the peptide substrate this compound by the caspase-like (β1) subunit of the proteasome. This cleavage releases the fluorophore AMC, resulting in an increase in fluorescence intensity. The rate of AMC release is directly proportional to the proteasome's caspase-like activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal.
Data Presentation
Table 1: Specificity of this compound Substrate
| Proteasome Subunit Activity | Substrate Specificity |
| Caspase-like (β1) | This compound |
| Chymotrypsin-like (β5) | Suc-LLVY-AMC |
| Trypsin-like (β2) | Boc-LRR-AMC |
This table highlights the specificity of different fluorogenic substrates for the three distinct proteolytic activities of the proteasome.
Table 2: Inhibitory Activity of Common Proteasome Inhibitors on Caspase-Like Activity
| Inhibitor | Target Proteasome Activity | Reported IC50 (nM) for Caspase-Like Activity* |
| Bortezomib | Chymotrypsin-like (primarily), Caspase-like | ~2500 |
| MG-132 | Chymotrypsin-like (primarily), Caspase-like | Not readily available |
| Epoxomicin | Chymotrypsin-like (highly specific) | Not applicable |
| Carfilzomib | Chymotrypsin-like (highly specific) | Ineffective at therapeutic concentrations[1] |
*Note: The IC50 values for caspase-like activity are not consistently reported with the specific use of the this compound substrate in readily available literature. The provided values are based on general findings for caspase-like inhibition and may have been determined using other methodologies.
Experimental Protocols
Materials and Reagents
-
Purified 20S or 26S Proteasome: Commercially available or purified from cellular sources.
-
This compound Substrate: Store as a stock solution (e.g., 10 mM in DMSO) at -20°C.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT. Prepare fresh and keep on ice.
-
Proteasome Inhibitors: Prepare stock solutions in DMSO and store at -20°C.
-
DMSO (Dimethyl Sulfoxide): For dissolving substrate and inhibitors.
-
96-well black, flat-bottom plates: For fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at 340-360 nm and emission at 440-460 nm.
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro proteasome inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the Assay Buffer as described in the "Materials and Reagents" section.
-
Dilute the this compound stock solution to a working concentration (e.g., 200 µM) in Assay Buffer. The final concentration in the assay will typically be 20-50 µM.
-
Prepare serial dilutions of the test inhibitors in Assay Buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well black plate.
-
Add 10 µL of the serially diluted inhibitors or vehicle control to the appropriate wells.
-
Add 20 µL of purified proteasome (e.g., 0.5-1 µ g/well ) or cell lysate to each well.
-
Mix gently by pipetting.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the proteasome.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 20 µL of the diluted this compound substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the activity of the proteasome preparation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 350 nm and emission at approximately 450 nm.[2]
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] x 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the proteasome's caspase-like activity.
-
Signaling Pathway
The Ubiquitin-Proteasome System
The degradation of most intracellular proteins is mediated by the ubiquitin-proteasome system. This pathway involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
References
Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors
Topic: High-Throughput Screening with Fluorogenic Peptide Substrates for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. Fluorogenic peptide substrates are critical tools in HTS assays for identifying and characterizing enzyme inhibitors. This document provides detailed application notes and protocols for the use of fluorogenic substrates in HTS campaigns, with a focus on two important classes of proteases: the proteasome and caspases.
While the user initially inquired about Ac-Nle-Pro-Nle-Asp-AMC for caspase screening, it is important to clarify that this substrate is primarily recognized for its specificity towards the caspase-like activity of the 26S proteasome.[1][2][3][4] In contrast, substrates such as Ac-DEVD-AMC are the established standard for assaying the activity of effector caspases like caspase-3 and caspase-7.[5][6][7][8][9][10]
This document will therefore cover protocols for both the 26S proteasome using this compound and for caspase-3/7 using Ac-DEVD-AMC, providing a comprehensive resource for screening inhibitors of these key drug targets.
Section 1: 26S Proteasome Assay using this compound
The 26S proteasome is a large multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it a key regulator of cellular processes and an attractive target for cancer therapy. The caspase-like activity of the proteasome can be specifically measured using the fluorogenic substrate this compound.[1][2][3][4]
Assay Principle
The assay is based on the enzymatic cleavage of the peptide substrate this compound by the proteasome. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected by measuring the increase in fluorescence intensity. The rate of AMC release is directly proportional to the proteasome's caspase-like activity. Potential inhibitors will decrease the rate of fluorescence increase.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Full Name | N-acetyl-L-norleucyl-L-prolyl-L-norleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine | [2] |
| Synonyms | Ac-nLPnLD-AMC | [2] |
| Target Enzyme | 26S Proteasome (caspase-like site) | [1][2][3] |
| Excitation Wavelength | 340-360 nm | [2][3] |
| Emission Wavelength | 440-460 nm | [2][3] |
| Molecular Formula | C33H45N5O9 | [1][2] |
| Molecular Weight | 655.74 g/mol | [1][2] |
Table 2: Specific Activity of Proteasomes with this compound
| Proteasome Type | Specific Activity (nmol/min/mg) | Reference |
| 26S (rabbit muscle) | 113 | [2][3][4] |
| 20S (yeast) | 6.6 | [2][3][4] |
Experimental Protocol: HTS for 26S Proteasome Inhibitors
This protocol is designed for a 384-well microplate format suitable for HTS.
Materials:
-
Purified 26S Proteasome
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
DMSO (for compound dilution)
-
Test compounds and known proteasome inhibitor (e.g., Bortezomib) as a positive control.
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating:
-
Prepare a stock solution of test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each test compound, DMSO (negative control), and positive control inhibitor into the wells of the 384-well plate.
-
-
Enzyme Preparation and Addition:
-
Dilute the purified 26S proteasome to the desired working concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Dispense 20 µL of the diluted enzyme solution into each well containing the compounds.
-
Mix gently by shaking the plate for 30-60 seconds.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the Km value for the enzyme, which should be determined experimentally.
-
Add 20 µL of the substrate solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 1-2 minutes for a period of 30-60 minutes (kinetic reading).
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate of sample - Rate of negative control) / (Rate of positive control - Rate of negative control))
-
-
Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Experimental Workflow Diagram
Caption: High-throughput screening workflow for 26S proteasome inhibitors.
Section 2: Caspase-3/7 Assay using Ac-DEVD-AMC
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[11][12] Caspase-3 is a key executioner caspase in the apoptotic pathway, making it a prime target for drug discovery in areas such as cancer and neurodegenerative diseases.[13][14] The fluorogenic substrate Ac-DEVD-AMC is widely used for measuring the activity of caspase-3 and the closely related caspase-7.[5][6][10]
Signaling Pathway
Caspase-3 is activated via two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates to orchestrate cell death.
Caption: Simplified caspase activation signaling pathways leading to apoptosis.
Data Presentation
Table 3: Properties of Ac-DEVD-AMC
| Property | Value | Reference |
| Full Name | N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin | [6] |
| Target Enzymes | Caspase-3, Caspase-7 | [5][10] |
| Excitation Wavelength | 354-380 nm | [5][6][7][9] |
| Emission Wavelength | 440-460 nm | [6][7][9] |
| Molecular Formula | C26H30N4O11 | [9] (MW=675 Daltons) |
| Molecular Weight | 675.63 g/mol | [7] |
Experimental Protocol: HTS for Caspase-3 Inhibitors
This protocol is adapted for a 384-well microplate format.
Materials:
-
Recombinant active Caspase-3
-
Ac-DEVD-AMC substrate
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[9]
-
DMSO
-
Test compounds and a known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a positive control.[5]
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating:
-
Dispense 1 µL of test compounds, DMSO (negative control), and positive control inhibitor into the wells of a 384-well plate.
-
-
Enzyme Preparation and Addition:
-
Dilute active caspase-3 to its optimal working concentration in cold caspase assay buffer.
-
Dispense 20 µL of the diluted enzyme into each well.
-
Mix gently and incubate at room temperature for 10-15 minutes.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of Ac-DEVD-AMC in caspase assay buffer. A final concentration of 20 µM is commonly used.[9]
-
To start the reaction, add 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.[9]
-
Measure the end-point fluorescence intensity (Excitation: 380 nm, Emission: 440-460 nm).[9] A kinetic reading is also possible.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only) from all readings.
-
Calculate the percent inhibition for each compound relative to the DMSO and positive controls.
-
Identify hits based on a predefined inhibition threshold.
-
Assay Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound peptide [novoprolabs.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Ac-Asp-Glu-Val-Asp-AMC (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ulab360.com [ulab360.com]
- 10. anaspec.com [anaspec.com]
- 11. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]
- 14. Caspase 3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ac-Nle-Pro-Nle-Asp-AMC in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-Norleucine-Proline-Norleucine-Aspartic Acid-7-Amino-4-methylcoumarin) is a highly specific fluorogenic substrate for the caspase-like (C-L) activity of the 20S and 26S proteasomes. In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, the ubiquitin-proteasome system (UPS) and caspase-mediated apoptosis are critical pathways in disease pathogenesis. This document provides detailed application notes and experimental protocols for the use of this compound to investigate these pathways in relevant biological samples.
Dysfunction of the UPS can lead to the accumulation of misfolded and aggregated proteins, a hallmark of many neurodegenerative disorders.[1] This impairment can, in turn, trigger caspase activation and subsequent neuronal apoptosis.[2] this compound serves as a valuable tool to quantify the C-L activity of the proteasome, providing insights into the functional state of the UPS in cellular and animal models of neurodegeneration.
Physicochemical and Substrate Properties
This compound is a synthetic peptide that, upon cleavage by the caspase-like activity of the proteasome, releases the fluorescent aminomethylcoumarin (AMC) group. The fluorescence of free AMC can be measured to quantify enzyme activity.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₅N₅O₉ | [3] |
| Molecular Weight | 655.75 g/mol | [3] |
| Excitation Wavelength | 340-360 nm | [4] |
| Emission Wavelength | 440-460 nm | [4] |
| Storage | Store at -20°C, protect from light. | [5] |
Quantitative Data: Substrate Specificity
This compound is primarily a substrate for the β1 subunit of the proteasome, which exhibits caspase-like activity. The specific activity of this substrate has been determined for different proteasome complexes.
| Proteasome Complex | Source | Specific Activity (nmol/min/mg) | Reference |
| 26S Proteasome | Rabbit Muscle | 113 | [6] |
| 20S Proteasome | Yeast | 6.6 | [6] |
Signaling Pathways in Neurodegeneration
The interplay between the ubiquitin-proteasome system and caspase activation is a critical area of study in neurodegenerative diseases. Impairment of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger the intrinsic apoptotic pathway. This involves the activation of initiator caspases (e.g., caspase-9) and subsequent activation of executioner caspases (e.g., caspase-3), ultimately leading to neuronal cell death.
References
- 1. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral proteasome and caspase activity in Parkinson disease and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound peptide [novoprolabs.com]
Monitoring Ubiquitin-Proteasome Pathway Activity with Ac-Nle-Pro-Nle-Asp-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the targeted degradation of proteins, playing a pivotal role in cellular homeostasis, cell cycle regulation, and signal transduction. Dysregulation of the UPP is implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a key target for therapeutic intervention. Ac-Nle-Pro-Nle-Asp-AMC is a highly specific fluorogenic substrate designed for the sensitive and continuous monitoring of the caspase-like (C-L) activity of the 26S proteasome, one of its three major proteolytic activities. Cleavage of the Asp-AMC bond by the proteasome releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, providing a direct measure of proteasome activity. This document provides detailed application notes and experimental protocols for the use of this compound in both in vitro and cell-based assays.
Principle of the Assay
The assay utilizes the peptidase activity of the proteasome to cleave the fluorogenic substrate this compound. The substrate consists of a peptide sequence (Nle-Pro-Nle-Asp) that is specifically recognized by the caspase-like active site of the proteasome, an N-terminal acetyl group (Ac) for stability, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by the proteasome at the C-terminal side of the aspartate residue, the free AMC is liberated. The fluorescence of free AMC can be measured kinetically, with the rate of fluorescence increase being directly proportional to the proteasome's caspase-like activity.
Data Presentation
Quantitative Proteasome Activity Data
The specific activity of proteasomes can vary depending on the source and purity of the enzyme preparation. The following table summarizes typical specific activities and fluorophore characteristics for assays using this compound.
| Parameter | Value | Reference |
| Specific Activity of 26S Proteasome (rabbit muscle) | 113 nmol/min/mg | |
| Specific Activity of 20S Proteasome (yeast) | 6.6 nmol/min/mg | |
| AMC Excitation Wavelength | 340-360 nm | |
| AMC Emission Wavelength | 440-460 nm |
Recommended Concentration Ranges for Assays
The optimal concentrations of substrate and enzyme should be determined empirically for each experimental setup. The following table provides recommended starting concentration ranges.
| Component | In Vitro Assay (Purified Proteasome) | Cell-Based Assay (Cell Lysate) |
| This compound | 10 - 100 µM | 50 - 200 µM |
| Purified 26S Proteasome | 1 - 10 nM | N/A |
| Cell Lysate | N/A | 10 - 50 µg total protein per well |
| Proteasome Inhibitor (e.g., MG-132) | 10 µM | 10 - 50 µM |
Mandatory Visualizations
Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Experimental Workflow
Caption: General experimental workflows for in vitro and cell-based proteasome activity assays.
Logical Relationship
Caption: The logical flow of the fluorogenic proteasome activity assay.
Experimental Protocols
In Vitro Proteasome Activity Assay
This protocol is designed for measuring the activity of purified 20S or 26S proteasomes.
Materials:
-
This compound substrate
-
Purified 20S or 26S proteasome
-
Proteasome Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl. For 26S proteasome, supplement with 2 mM ATP.
-
Proteasome inhibitor (e.g., MG-132) for negative control
-
DMSO for dissolving substrate and inhibitor
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 10 mM stock solution of MG-132 in DMSO. Store at -20°C.
-
On the day of the experiment, dilute the purified proteasome to the desired concentration (e.g., 2 nM) in pre-warmed Proteasome Assay Buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in Proteasome Assay Buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Setup:
-
Add 50 µL of Proteasome Assay Buffer to each well.
-
For inhibitor control wells, add 5 µL of the diluted MG-132 solution. For other wells, add 5 µL of DMSO.
-
Add 25 µL of the diluted proteasome solution to each well.
-
Mix gently and incubate for 15 minutes at 37°C.
-
-
Initiate Reaction and Measurement:
-
Add 20 µL of the substrate working solution to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 350 nm, Emission: 450 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the inhibitor control from the rate of the experimental wells to determine the specific proteasome activity.
-
A standard curve of free AMC can be used to convert the relative fluorescence units (RFU) to the amount of product formed (nmol).
-
Cell-Based Proteasome Activity Assay
This protocol is for measuring proteasome activity in cell lysates.
Materials:
-
Cultured cells
-
This compound substrate
-
Cell Lysis Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100.
-
Proteasome inhibitor (e.g., MG-132)
-
Phosphate-buffered saline (PBS)
-
BCA Protein Assay Kit
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and apply experimental treatments if necessary.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of Cell Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.
-
-
Assay Setup:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in Cell Lysis Buffer.
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
For inhibitor controls, add 5 µL of a 200 µM MG-132 solution (final concentration 20 µM). For other wells, add 5 µL of DMSO.
-
Prepare the substrate solution by diluting the 10 mM stock to 1 mM in assay buffer. Add 5 µL to each well to achieve a final concentration of 100 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the end-point fluorescence at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the no-lysate control (blank) from all other readings.
-
Subtract the fluorescence of the inhibitor-treated lysate from the untreated lysate to determine the proteasome-specific activity.
-
Normalize the activity to the protein concentration of the lysate (e.g., RFU/µg of protein).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Inactive enzyme- Low substrate concentration- Incorrect filter settings | - Use a fresh enzyme preparation- Optimize substrate concentration- Verify excitation and emission wavelengths |
| High background fluorescence | - Contaminated reagents- Autohydrolysis of the substrate | - Use fresh, high-purity reagents- Run a no-enzyme control to determine the rate of autohydrolysis |
| Non-linear reaction kinetics | - Substrate depletion- Enzyme instability | - Use a lower enzyme concentration or monitor for a shorter time- Optimize buffer conditions (pH, ionic strength) |
Conclusion
This compound is a valuable tool for the direct and sensitive measurement of the caspase-like activity of the proteasome. The protocols provided herein offer a robust framework for researchers to monitor UPP activity in various experimental settings, facilitating the study of its physiological roles and the discovery of novel therapeutic agents targeting this essential pathway. Proper optimization of assay conditions is crucial for obtaining accurate and reproducible results.
Application Notes and Protocols for Ac-Nle-Pro-Nle-Asp-AMC in Purified Proteasome Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-Norleucyl-Prolyl-Norleucyl-Aspartyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate for assessing the caspase-like (β1) activity of the 20S and 26S proteasome. The proteasome, a multi-catalytic protease complex, plays a pivotal role in cellular protein homeostasis. Its three distinct proteolytic activities—chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1)—are central to the degradation of ubiquitinated proteins, making them key targets in drug discovery, particularly in oncology and neurodegenerative diseases.
Upon cleavage by the proteasome's caspase-like activity at the Aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting increase in fluorescence can be monitored over time to determine the enzymatic activity of the proteasome. These application notes provide detailed protocols for the use of this compound in purified proteasome activity assays, guidance on data analysis, and expected quantitative parameters.
Data Presentation
Substrate and Enzyme Properties
| Parameter | Value | Reference |
| Substrate Name | This compound | N/A |
| Synonyms | Ac-nLPnLD-AMC | [1] |
| Proteasome Activity Measured | Caspase-like (β1 subunit) | [1][2] |
| Fluorophore | AMC (7-amino-4-methylcoumarin) | [1] |
| Excitation Wavelength | 340-360 nm | [1] |
| Emission Wavelength | 440-460 nm | [1] |
Reported Proteasome Specific Activity with this compound
| Proteasome Type | Specific Activity (nmol/min/mg) | Source Organism | Reference |
| 26S Proteasome | 113 | Rabbit Muscle | [1][2] |
| 20S Proteasome | 6.6 | Yeast | [1][2] |
Experimental Protocols
I. Reagent Preparation
1. Assay Buffer for 20S Proteasome:
-
50 mM Tris-HCl, pH 7.5
-
25 mM KCl
-
10 mM NaCl
-
1 mM MgCl₂
-
1 mM DTT (add fresh)
-
0.1 mg/mL BSA (optional, to prevent enzyme denaturation)
2. Assay Buffer for 26S Proteasome:
-
50 mM Tris-HCl, pH 7.5
-
5 mM MgCl₂
-
1 mM DTT (add fresh)
-
2 mM ATP (add fresh)
3. This compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store in aliquots at -20°C or -80°C, protected from light.
4. Purified Proteasome:
-
Dilute the purified 20S or 26S proteasome in the appropriate assay buffer to the desired concentration. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-10 nM).
5. AMC Standard Stock Solution:
-
Dissolve AMC powder in DMSO to a final concentration of 1 mM.
-
Store in aliquots at -20°C, protected from light.
II. Assay Protocol for Purified Proteasome Activity
This protocol is designed for a 96-well plate format.
-
Prepare AMC Standard Curve:
-
Perform serial dilutions of the 1 mM AMC standard stock solution in the assay buffer to obtain concentrations ranging from 0 to 50 µM.
-
Add 100 µL of each dilution to separate wells of a black, flat-bottom 96-well plate.
-
Include a blank well with 100 µL of assay buffer.
-
-
Set up the Proteasome Reaction:
-
In separate wells, add the appropriate assay buffer.
-
Add the purified proteasome to each well to a final volume of 50 µL.
-
To a subset of wells, add a known proteasome inhibitor as a negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in the appropriate assay buffer. The final concentration in the assay should be optimized, but a starting point of 50-100 µM is recommended.
-
Add 50 µL of the substrate working solution to each well to initiate the reaction (final volume will be 100 µL).
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.
-
Take kinetic readings every 1-2 minutes for 30-60 minutes.
-
III. Data Analysis
-
AMC Standard Curve:
-
Subtract the fluorescence reading of the blank from all AMC standard readings.
-
Plot the fluorescence intensity (RFU) versus the AMC concentration (µM).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM).
-
-
Calculate Proteasome Activity:
-
Determine the rate of the reaction (V₀) in RFU/min from the linear portion of the kinetic curve for each sample.
-
Convert the rate from RFU/min to µmol/min using the slope of the AMC standard curve:
-
Rate (µmol/min) = (V₀ (RFU/min) / Slope of AMC standard curve (RFU/µM)) * (1 µmol / 1000 nmol) * (Assay Volume (µL) / 1000 µL/mL)
-
-
Calculate the specific activity by dividing the rate by the amount of proteasome in the well (in mg):
-
Specific Activity (nmol/min/mg) = (Rate (µmol/min) * 1000 nmol/µmol) / Amount of Proteasome (mg)
-
-
Visualizations
References
Troubleshooting & Optimization
Ac-Nle-Pro-Nle-Asp-AMC solubility and preparation of stock solutions
This technical support guide provides detailed information on the solubility and preparation of stock solutions for the fluorogenic proteasome substrate, Ac-Nle-Pro-Nle-Asp-AMC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic peptide substrate used to measure the caspase-like activity of the 26S proteasome.[1][2][3] This substrate is valuable in biochemical assays and drug discovery, particularly in cancer research and for studying enzyme interactions.[4] Upon cleavage by the proteasome, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, which can be quantified to determine enzyme activity.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective solvents for preparing concentrated stock solutions.[1][3] It is also soluble in Ethanol.[1][3] For aqueous buffers, a co-solvent system is necessary due to its limited solubility in purely aqueous solutions.
Q3: How should I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in a pure organic solvent like DMSO. This stock can then be diluted to the final working concentration in the appropriate aqueous assay buffer. For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the peptide in DMSO.
Q4: What are the optimal storage conditions for the solid compound and stock solutions?
The solid, powdered form of this compound should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1] Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C.[2] At -20°C, the stock solution is stable for at least one month, and at -80°C, it can be stored for up to six months.[2] It is advisable to protect the stock solution from light.[5]
Q5: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) can be detected fluorometrically. The excitation wavelength is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm.[1][3][6][7]
Troubleshooting Guide
Problem: The this compound powder is difficult to dissolve.
-
Solution: Ensure you are using a recommended solvent such as DMSO or DMF.[1][2] Use fresh, anhydrous DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the product.[2] Gentle warming and vortexing can also aid in dissolution.
Problem: My stock solution appears cloudy or has precipitated after dilution in aqueous buffer.
-
Solution: This is likely due to the low solubility of the peptide in aqueous solutions. To avoid this, ensure that the final concentration of the organic solvent (e.g., DMSO) in your assay buffer is sufficient to maintain solubility, but not high enough to inhibit enzyme activity. It is crucial to add the stock solution to the assay buffer while vortexing to ensure rapid and even mixing.
Problem: I am not observing any fluorescence signal in my assay.
-
Solution:
-
Check Enzyme Activity: Verify that your proteasome or enzyme sample is active. Include a positive control in your experiment.
-
Verify Substrate Integrity: Ensure the this compound has been stored correctly and has not degraded.
-
Instrument Settings: Confirm that your fluorometer is set to the correct excitation and emission wavelengths for AMC (Excitation: 340-380 nm, Emission: 440-460 nm).[1][3][6][7]
-
Final Concentration: Double-check the final concentration of the substrate in your assay. The concentration may be too low for a detectable signal.
-
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL[2] |
| DMF | 30 mg/mL[1][3] |
| Ethanol | 30 mg/mL[1][3] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1][3] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is 655.74 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.01 mol/L * 0.001 L * 655.74 g/mol = 0.0065574 g = 6.56 mg
-
-
Weigh the peptide: Carefully weigh out 6.56 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the powder.
-
Mix thoroughly: Vortex the solution until the peptide is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can be used to aid dissolution if necessary.
-
Store appropriately: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Visualizations
Below is a workflow diagram for the preparation of an this compound stock solution.
Caption: Workflow for preparing a stock solution of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 355140-49-7 | FA110588 [biosynth.com]
- 6. Ac-Asp-Glu-Val-Asp-AMC (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. bdbiosciences.com [bdbiosciences.com]
Preventing fluorescence quenching in Ac-Nle-Pro-Nle-Asp-AMC assays
Welcome to the technical support center for Ac-Nle-Pro-Nle-Asp-AMC assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the caspase-like activity of the proteasome.[1][2][3] It is a valuable tool for studying enzyme activity and protein interactions, particularly in cancer research and other diseases where proteolytic enzymes play a critical role.[4] The substrate consists of a peptide sequence (Ac-Nle-Pro-Nle-Asp) that is recognized and cleaved by the proteasome, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the peptide is cleaved, the AMC is released and becomes fluorescent, allowing for the quantification of enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for detecting cleaved AMC?
The fluorescently liberated 7-amino-4-methylcoumarin (AMC) can be detected with an excitation wavelength in the range of 340-360 nm and an emission wavelength in the range of 440-460 nm.[5]
Q3: How should I store the this compound substrate?
For long-term storage, the lyophilized peptide should be stored at or below -20°C.[6] Stock solutions of the substrate are typically stable for up to 6 months at -80°C or for 1 month at -20°C when stored in a sealed container, away from moisture.[1]
Q4: Do I need to create a standard curve for every experiment?
Yes, it is highly recommended to generate an AMC standard curve for each experiment. This will allow you to convert the relative fluorescence units (RFU) measured by the plate reader into the absolute amount (e.g., nanomoles) of cleaved AMC. This is crucial for calculating the specific activity of your enzyme and for comparing results across different experiments and laboratories.
Q5: What is the "inner filter effect" and how can it affect my results?
The inner filter effect is a phenomenon that can lead to a reduction in the observed fluorescence intensity at high concentrations of a fluorophore or other absorbing species in the sample. This occurs when the excitation or emission light is absorbed by components in the solution, leading to an underestimation of the true fluorescence. To avoid this, it is recommended to work with substrate concentrations that result in a total absorbance of less than 0.1 at the excitation wavelength.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays.
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control. |
| Incorrect Wavelength Settings: The plate reader is not set to the optimal excitation and emission wavelengths for AMC. | Set the plate reader to an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[5] | |
| Substrate Degradation: The this compound substrate may have degraded due to improper storage. | Store the substrate as recommended (-20°C or -80°C) and protect it from light.[1][7] Prepare fresh substrate solutions for each experiment. | |
| Incorrect Buffer pH: The pH of the assay buffer may not be optimal for enzyme activity or AMC fluorescence. | The fluorescence of free AMC is stable over a broad pH range of 3-11.[8] However, ensure the buffer pH is optimal for the specific proteasome being studied. | |
| High Background Fluorescence | Autofluorescent Compounds: The sample or buffer components may be inherently fluorescent at the measurement wavelengths. | Run a "no enzyme" control to determine the background fluorescence. If high, consider using a different buffer or purifying the sample. Phenol red in cell culture media can be a source of autofluorescence. |
| Contaminated Reagents: Contamination in the buffer, substrate, or enzyme solution can lead to high background. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffer solutions if necessary. | |
| Substrate Autohydrolysis: The substrate may be slowly hydrolyzing non-enzymatically. | Prepare fresh substrate solutions and minimize the time between adding the substrate and measuring the fluorescence. | |
| Non-linear Reaction Kinetics | Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed, leading to a plateau in the fluorescence signal. | Optimize the enzyme concentration and/or reduce the incubation time to ensure the reaction rate is linear. |
| Inner Filter Effect: High concentrations of the released AMC or other components in the assay can cause fluorescence quenching. | Dilute the sample or use a lower substrate concentration. Ensure the total absorbance of the sample is below 0.1 at the excitation wavelength. | |
| Enzyme Instability: The enzyme may be losing activity over the course of the assay. | Optimize the buffer conditions to enhance enzyme stability. This may include adding stabilizing agents like glycerol or DTT, though their effects should be validated. | |
| Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Inconsistent Incubation Times: Variations in the time between adding reagents and reading the plate can affect results. | Add reagents to all wells in a consistent and timely manner. Use a multichannel pipette for simultaneous additions. | |
| Microplate Effects: Different types of microplates can affect the measured fluorescence. | Use black, opaque-walled microplates to minimize crosstalk between wells. Be aware that different plate surfaces can impact enzyme activity.[9] | |
| Assay Interference from Test Compounds | Compound Autofluorescence: The test compound itself may be fluorescent at the assay wavelengths. | Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. If it is fluorescent, subtract this background from the experimental wells. |
| Compound Quenching: The test compound may quench the fluorescence of AMC. | Test the effect of the compound on the fluorescence of a known concentration of free AMC. If quenching is observed, a different assay format may be needed. | |
| Solvent Effects (e.g., DMSO): The solvent used to dissolve the test compound may affect enzyme activity. | Keep the final concentration of the solvent (e.g., DMSO) low and consistent across all wells, including controls.[10][11][12] Typically, DMSO concentrations should be kept below 1-2%. |
Quantitative Data Summary
Table 1: Recommended Assay Component Concentrations
| Component | Typical Concentration Range | Notes |
| This compound | 10 - 100 µM | The optimal concentration should be determined empirically and is typically around the Km of the enzyme for the substrate. |
| 20S/26S Proteasome | 1 - 10 nM | The optimal concentration depends on the specific activity of the enzyme preparation and should be adjusted to ensure linear reaction kinetics. |
| AMC (for standard curve) | 0 - 10 µM | A dilution series of free AMC should be prepared to generate a standard curve for quantifying the amount of cleaved substrate. |
| DMSO | < 2% (v/v) | High concentrations of DMSO can inhibit or enhance enzyme activity.[11][13] The final concentration should be kept constant in all wells. |
| DTT | 0.5 - 2 mM | DTT can be included to maintain a reducing environment, but its effect on the assay should be validated as it can potentially interfere with some fluorescent probes. |
Table 2: Specific Activity of Proteasomes with this compound
| Proteasome Type | Specific Activity (nmol/min/mg) | Source |
| 26S (rabbit muscle) | 113 | [6] |
| 20S (yeast) | 6.6 | [6] |
Experimental Protocols
1. Preparation of Reagents
-
Assay Buffer: A common buffer for proteasome activity assays is 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 1 mM DTT. The optimal buffer composition may vary depending on the specific proteasome being studied.
-
This compound Stock Solution: Dissolve the lyophilized substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C.
-
Enzyme Solution: Prepare a working solution of the proteasome in assay buffer. The final concentration will need to be optimized for your specific enzyme preparation.
-
AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin in DMSO to create a 1 mM stock solution.
2. AMC Standard Curve
-
Prepare a series of dilutions of the AMC standard stock solution in assay buffer. A typical concentration range would be 0, 0.1, 0.2, 0.5, 1, 2, 5, and 10 µM.
-
Add a fixed volume (e.g., 100 µL) of each dilution to the wells of a black, 96-well microplate.
-
Measure the fluorescence at an excitation of ~350 nm and an emission of ~450 nm.
-
Plot the fluorescence intensity (RFU) against the AMC concentration (µM) and perform a linear regression to obtain the equation of the line.
3. Enzyme Activity Assay
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (or buffer for "no enzyme" control)
-
Test compound dissolved in DMSO (or DMSO alone for vehicle control)
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the reaction by adding the this compound substrate to each well. The final volume in each well should be consistent (e.g., 100 µL).
-
Immediately measure the fluorescence intensity over time (kinetic mode) or at a fixed time point (endpoint mode) using a plate reader with excitation at ~350 nm and emission at ~450 nm.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Convert the change in fluorescence (ΔRFU) to the amount of AMC produced using the standard curve.
-
Calculate the specific activity of the enzyme (e.g., in nmol of AMC/min/mg of protein).
Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Mechanism of fluorescence generation in the this compound assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. static.igem.org [static.igem.org]
- 6. This compound peptide [novoprolabs.com]
- 7. This compound | 355140-49-7 | FA110588 [biosynth.com]
- 8. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ac-Nle-Pro-Nle-Asp-AMC Proteasome Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their buffer conditions for Ac-Nle-Pro-Nle-Asp-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and what does it measure?
This compound is a fluorogenic substrate designed to specifically measure the caspase-like activity of the 26S proteasome.[1][2][3] The 26S proteasome is a large protein complex responsible for degrading unneeded or damaged proteins that have been tagged with ubiquitin.[4][5] This substrate is cleaved by the post-glutamyl peptide hydrolase (PGPH) activity of the proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[2] The resulting fluorescence can be quantified to determine the proteasome's activity.
Q2: What is the difference between a caspase assay and a proteasome "caspase-like" activity assay?
While both involve the cleavage of a substrate after an aspartate (Asp) residue, they measure the activity of different enzymes. Caspase assays (e.g., using Ac-DEVD-AMC) measure the activity of caspases, which are key enzymes in apoptosis. A "caspase-like" proteasome assay using this compound specifically measures one of the three proteolytic activities of the 20S core of the proteasome.[2] It is crucial to use the correct substrate for the enzyme you are studying.
Q3: What are the key components of an optimized assay buffer for this assay?
An optimized buffer for a 26S proteasome activity assay should maintain the integrity and activity of the proteasome complex. Key components include:
-
Buffering Agent: To maintain a stable pH, typically Tris-HCl or HEPES.
-
Salts: Such as KCl or NaCl, to maintain ionic strength.
-
ATP: Required for the activity of the 26S proteasome.[6]
-
Magnesium Chloride (MgCl₂): A cofactor for ATP hydrolysis.
-
Reducing Agent (e.g., DTT): To prevent the oxidation of cysteine residues in the enzyme.[7][8][9]
-
Detergent (e.g., CHAPS): A non-denaturing detergent can help to solubilize proteins and prevent aggregation.[10][11]
Q4: What is the optimal pH for a proteasome activity assay?
The optimal pH for proteasome activity is generally in the range of 7.5 to 8.0.[12] However, the optimal pH can be influenced by the specific substrate and the composition of the assay buffer.[12] It is recommended to perform a pH titration to determine the optimal pH for your specific experimental conditions.
Q5: What is the role of DTT in the assay buffer?
Dithiothreitol (DTT) is a reducing agent that is crucial for maintaining the stability and activity of many enzymes, including the proteasome.[7][9] It prevents the formation of intramolecular and intermolecular disulfide bonds between cysteine residues, which can lead to protein aggregation and loss of activity.[7] Most cytosolic proteins exist in a reducing environment, and DTT helps to mimic these conditions in vitro.[13]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Signal | Suboptimal Buffer Conditions | Ensure all buffer components are at the correct concentration and the pH is optimal (typically 7.5-8.0). Prepare fresh buffer for each experiment. |
| Inactive Proteasome | Proteasomes can lose activity if not stored properly. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the presence of a reducing agent like DTT in your buffers to maintain proteasome integrity.[7][13] | |
| Incorrect Substrate Concentration | The substrate concentration may be too low. Perform a substrate titration to determine the optimal concentration for your assay. A starting concentration of 10 µM is often recommended for this compound.[6] | |
| Incorrect Wavelength Settings | For AMC-based assays, use an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[2] | |
| High Background Signal | Substrate Degradation | The substrate may be degrading spontaneously or due to light exposure. Prepare the substrate solution fresh and protect it from light. Run a "substrate only" control to measure background fluorescence. |
| Contaminating Protease Activity | The cell lysate or purified proteasome sample may contain other proteases that can cleave the substrate. The inclusion of a specific proteasome inhibitor (e.g., MG132) in a control well can help to differentiate between proteasome activity and off-target effects. | |
| High Well-to-Well Variability | Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. Use calibrated pipettes and pre-wet the tips. |
| Inconsistent Temperature | Temperature fluctuations can affect enzyme activity. Ensure that the plate is incubated at a constant and optimal temperature (typically 37°C). | |
| Microplate Properties | The type of microplate used can significantly affect the measured fluorescence.[14] Use black, flat-bottomed plates for fluorescence assays to minimize background and crosstalk. It may be necessary to test plates from different manufacturers. |
Quantitative Data Summary
Table 1: Recommended Buffer Components for 26S Proteasome Activity Assay
| Component | Recommended Concentration | Purpose |
| Tris-HCl | 50 mM | Buffering agent |
| KCl | 100 mM | Maintain ionic strength |
| ATP | 0.1 mM | Energy source for 26S proteasome |
| MgCl₂ | 0.5 mM | Cofactor for ATP hydrolysis |
| DTT | 1 mM | Reducing agent |
| BSA | 25 ng/µl | Prevents non-specific binding |
| This compound | 10 µM | Fluorogenic substrate |
This table is based on a published protocol for a 26S proteasome peptidase assay.[6]
Table 2: pH Optima for Proteasome Activities
| Proteasome Activity | pH Optimum | Reference |
| Chymotrypsin-like | 7.5 - 8.0 and 5.0 - 5.5 | [12] |
| Trypsin-like | ~8.0 | [12] |
| Caspase-like | ~8.0 | [12] |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 100 mM KCl, 0.5 mM MgCl₂, 1 mM DTT, pH 7.6):
-
Prepare a stock solution of 1 M Tris-HCl, pH 7.6.
-
Prepare a stock solution of 1 M KCl.
-
Prepare a stock solution of 1 M MgCl₂.
-
Prepare a stock solution of 1 M DTT.
-
On the day of the experiment, dilute the stock solutions to the final concentrations in nuclease-free water. For example, to make 10 mL of assay buffer, combine 500 µL of 1 M Tris-HCl, 1 mL of 1 M KCl, 5 µL of 1 M MgCl₂, and 10 µL of 1 M DTT, and bring the final volume to 10 mL with nuclease-free water.
-
-
ATP Stock Solution (10 mM):
-
Dissolve the appropriate amount of ATP in nuclease-free water.
-
Store in aliquots at -20°C.
-
-
This compound Stock Solution (20 mM):
-
Dissolve the substrate in DMSO.[6]
-
Store in small aliquots at -80°C, protected from light.
-
-
Working Substrate Solution (10 µM):
-
On the day of the experiment, dilute the 20 mM stock solution in the assay buffer to a final concentration of 10 µM. Protect from light.
-
Protocol 2: 26S Proteasome Activity Assay
-
Prepare the cell lysate or purified proteasome sample in a suitable lysis buffer (e.g., containing a low concentration of a non-denaturing detergent like CHAPS).
-
In a black, flat-bottomed 96-well plate, add your samples (e.g., 1 µL of purified 26S proteasome at 1 nM).[6]
-
Prepare a master mix of the peptidase assay buffer containing 0.1 mM ATP and 10 µM this compound.
-
Add the master mix to each well containing the sample (e.g., 99 µL).[6]
-
Include the following controls:
-
Blank: Assay buffer with substrate but no enzyme.
-
Inhibitor Control: Sample with assay buffer, substrate, and a specific proteasome inhibitor (e.g., MG132).
-
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm using a microplate reader.[2] Take readings kinetically (e.g., every 5 minutes for 1 hour) or as an endpoint measurement.
-
Calculate the rate of substrate cleavage by determining the change in fluorescence over time.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]
- 9. nbinno.com [nbinno.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome Biology: Chemistry and Bioengineering Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio with Ac-Nle-Pro-Nle-Asp-AMC
Welcome to the technical support center for Ac-Nle-Pro-Nle-Asp-AMC, a fluorogenic substrate for measuring the caspase-like activity of the 26S proteasome.[1][2][3][4] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio for reliable and reproducible results.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background or low signal can be significant issues in fluorescence-based assays. The following sections address common problems encountered when using this compound and provide actionable solutions.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from enzymatic activity, leading to a poor signal-to-noise ratio.
Potential Causes and Solutions:
| Cause | Solution |
| Substrate Instability/Spontaneous Hydrolysis | Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution in a dark, dry place at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month).[1] |
| Contaminated Reagents or Buffers | Use high-purity, nuclease-free water and freshly prepared buffers. Filter-sterilize buffers to remove any particulate matter that could scatter light. |
| Autofluorescence from Biological Samples | Include a "no enzyme" or "inhibitor-treated" control to determine the baseline fluorescence of your sample.[5] Subtract this background value from your experimental readings. Consider using a buffer with lower autofluorescence. |
| Non-specific Binding to Microplates | Use black, non-treated, or low-binding microplates to minimize background fluorescence and prevent the substrate or enzyme from adhering to the well surface.[6] The choice of microplate can significantly impact the signal intensity for different proteasome activities.[6] |
| High Substrate Concentration | While a higher substrate concentration can increase the reaction rate, it can also lead to higher background. Titrate the substrate concentration to find the optimal balance between signal and background. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.
Potential Causes and Solutions:
| Cause | Solution |
| Inactive Enzyme | Ensure that the proteasome or cell lysate is active. Prepare fresh lysates for each experiment and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Buffer Conditions | The composition of the assay buffer is critical.[7] Ensure the pH, ionic strength, and co-factors (like ATP for the 26S proteasome) are optimal for enzyme activity.[7][8] |
| Incorrect Filter Settings on the Plate Reader | Verify that the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the cleaved AMC fluorophore (Excitation: ~360-380 nm, Emission: ~440-460 nm).[9] |
| Insufficient Incubation Time | The enzymatic reaction may be slow. Perform a time-course experiment to determine the optimal incubation time where the reaction is in the linear range. |
| Low Enzyme Concentration | The concentration of the proteasome in the sample may be too low. Increase the amount of cell lysate or purified enzyme used in the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my assay?
A1: The optimal substrate concentration should be determined empirically for your specific experimental conditions. It is recommended to perform a substrate titration curve to determine the Michaelis-Menten constant (Km). A good starting point for many assays is a concentration around the Km value. Using a concentration that is too high can lead to substrate inhibition or high background, while a concentration that is too low will result in a weak signal.
Q2: How should I prepare and store the this compound substrate?
A2: The substrate is typically provided as a lyophilized powder. It is soluble in DMF and DMSO.[9] For a stock solution, dissolve the peptide in one of these solvents. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is suitable.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: What controls should I include in my experiment?
A3: To ensure the validity of your results, it is essential to include the following controls:
-
No-enzyme control: This control contains all reaction components except the enzyme source (lysate or purified proteasome). This helps to determine the level of background fluorescence from the substrate and buffer.
-
Inhibitor control: This control includes a specific proteasome inhibitor to confirm that the measured activity is indeed from the proteasome.
-
Positive control: A sample known to have high proteasome activity can be used to ensure that the assay is working correctly.
Q4: Can other proteases in my cell lysate cleave this compound?
A4: While this compound is designed to be a specific substrate for the caspase-like activity of the proteasome, other proteases with similar substrate specificity could potentially cleave it.[10] Using a specific proteasome inhibitor is the best way to confirm that the observed activity is from the proteasome.
Experimental Protocols
Detailed Methodology for 26S Proteasome Activity Assay
This protocol provides a general framework for measuring the caspase-like activity of the 26S proteasome in cell lysates using this compound. Optimization of cell lysate concentration, substrate concentration, and incubation time is recommended for each specific cell type and experimental condition.[7]
1. Preparation of Cell Lysates: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT, 10% glycerol, and 1 mM ATP). c. Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C to pellet cell debris.[11] d. Collect the supernatant and determine the protein concentration using a standard method like the Bradford assay.
2. Assay Procedure: a. Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM fresh ATP, and 1 mM fresh DTT).[11] b. In a black 96-well plate, add your cell lysate to the wells. c. Add the this compound substrate to each well to a final concentration that has been optimized for your assay. d. The final reaction volume is typically 100-200 µL. e. Incubate the plate at 30°C or 37°C, protected from light.[11] f. Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.[11]
3. Data Analysis: a. Subtract the background fluorescence (from a no-enzyme control) from all readings. b. Plot the fluorescence intensity against time. The slope of the linear portion of the curve represents the reaction rate. c. The specific activity can be calculated by normalizing the rate to the amount of protein in the lysate.
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System (UPS) Pathway
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, which is the primary mechanism for targeted protein degradation in eukaryotic cells.[12][13] this compound is used to measure the activity of the 26S proteasome, a central component of this pathway.
Caption: The Ubiquitin-Proteasome Pathway for protein degradation.
Experimental Workflow for Improving Signal-to-Noise Ratio
This diagram outlines a logical workflow for troubleshooting and optimizing your assay to achieve a better signal-to-noise ratio.
Caption: A workflow for troubleshooting signal-to-noise issues.
Caspase Activation Pathways
This compound measures caspase-like activity. The following diagram shows the two main pathways of caspase activation in apoptosis: the extrinsic and intrinsic pathways, both of which converge on the activation of executioner caspases like caspase-3.[14][15][16][17][18]
Caption: Overview of the extrinsic and intrinsic caspase activation pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound peptide [novoprolabs.com]
- 4. This compound | MCA-3650-PI | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of in vitro measurement of proteasome activity in mammalian cells using fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 11. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for Ac-Nle-Pro-Nle-Asp-AMC
Welcome to the technical support center for Ac-Nle-Pro-Nle-Asp-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling, storage, and use of this fluorogenic substrate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide, specifically a fluorogenic substrate, used to measure the caspase-like activity of the 26S proteasome.[1][2][3] The peptide sequence is designed to be specifically cleaved by the proteasome. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, which can be detected by a fluorometer.[4][5]
Q2: What are the primary applications of this compound?
A2: This substrate is primarily used in biochemical assays to study proteasome activity, which is crucial in various research areas including cancer research, neurodegenerative diseases, and drug discovery.[2] It helps in identifying potential inhibitors of the 26S proteasome.[2]
Q3: What are the recommended storage conditions?
A3: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C.[1][4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Refer to the product-specific datasheet for detailed stability information.
Q4: How do I reconstitute the lyophilized powder?
A4: The powder is typically dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1][4] For example, a 10 mM stock solution can be prepared. Ensure the powder is completely dissolved before use.
Q5: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A5: The free AMC fluorophore is typically excited at a wavelength of 340-360 nm and the emission is measured at 440-460 nm.[4][5] However, some protocols may use slightly different wavelengths, such as an excitation of 380 nm and emission of 460 nm.[1] It is advisable to confirm the optimal settings for your specific instrument.
Safety and Handling Precautions
Q1: Is this compound considered hazardous?
A1: While not classified as a hazardous material by all suppliers, it is crucial to handle this compound with care in a laboratory setting.[4] It is intended for research use only and is not for human or veterinary use.[4][6]
Q2: Where can I find the Safety Data Sheet (SDS)?
A2: The Safety Data Sheet (SDS) for this compound can be downloaded from the website of the respective supplier (e.g., Cayman Chemical, Chem-Impex, MedChemExpress).[1][4][6]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7]
Q4: What are the general handling guidelines?
A4: Avoid direct contact with skin, eyes, and clothing.[7] Do not breathe in the dust.[7] After handling, wash hands thoroughly.
Q5: How should I dispose of waste containing this compound?
A5: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidance.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃₃H₄₅N₅O₉ |
| Molecular Weight | 655.74 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Excitation Wavelength | 340-360 nm |
| Emission Wavelength | 440-460 nm |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | ≥ 2 years | Protect from moisture |
| Lyophilized Powder | -80°C | ≥ 2 years | Protect from moisture |
| In Solvent (e.g., DMSO) | -20°C | ~1 month | Avoid freeze-thaw cycles |
| In Solvent (e.g., DMSO) | -80°C | ~6 months | Avoid freeze-thaw cycles |
Table 3: Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| DMF | ~30 mg/mL |
| Ethanol | ~30 mg/mL |
Experimental Protocols
Detailed Protocol for Measuring 26S Proteasome Activity
This protocol is adapted from a published method for measuring peptide hydrolysis by 26S proteasomes.[1]
Materials:
-
This compound
-
Purified 26S proteasomes or cell lysate containing proteasomes
-
Assay Buffer: 50 mM Tris (pH 7.6), 100 mM KCl, 0.5 mM MgCl₂, 1 mM DTT, 0.1 mM ATP
-
Bovine Serum Albumin (BSA)
-
DMSO (for substrate and inhibitor stock solutions)
-
Proteasome inhibitor (e.g., MG-132) for control wells
-
Black, flat-bottom 96-well microplate (non-binding surface plates may be optimal)
-
Fluorometric microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare the reaction mixture in each well of the 96-well plate. A typical reaction volume is 100 µL.
-
Sample wells: Add your sample (e.g., purified proteasomes or cell lysate) to the wells.
-
Inhibitor control wells: Pre-incubate your sample with a proteasome inhibitor (e.g., MG-132) for 15 minutes at room temperature before adding the substrate.
-
Blank wells: Contain all reaction components except the proteasome sample.
-
-
Add Assay Buffer to each well to bring the volume to just below the final reaction volume.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. The activity is proportional to the slope of this line.
-
Quantify the activity by using a standard curve of free AMC to convert the fluorescence units to moles of AMC released per unit time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Inactive Enzyme: Proteasome activity is low or absent in the sample. | Use fresh samples. Ensure proper sample preparation to maintain enzyme activity. Include a positive control with known proteasome activity. |
| Substrate Degradation: The substrate has degraded due to improper storage. | Use a fresh aliquot of the substrate. Ensure it has been stored correctly at -20°C or -80°C and protected from light. | |
| Incorrect Wavelength Settings: The plate reader is not set to the optimal excitation/emission wavelengths for AMC. | Verify the wavelength settings on the plate reader are appropriate for AMC (Ex: ~360 nm, Em: ~460 nm). | |
| Omission of a Key Reagent: A component of the reaction mixture was not added. | Carefully review the protocol and ensure all reagents were added in the correct order and volume. | |
| High Background Fluorescence | Autofluorescence of Sample/Media: The sample itself or the assay buffer components are fluorescent. | Run a blank control containing the sample and buffer without the substrate to measure background fluorescence and subtract it from the experimental readings. If using cell-based assays, consider using phenol red-free media.[8] |
| Substrate Autohydrolysis: The substrate is spontaneously breaking down. | Prepare the substrate solution fresh before each experiment. Minimize its exposure to light. | |
| Contaminated Reagents: Buffers or other reagents are contaminated with fluorescent compounds. | Use fresh, high-purity reagents and water. | |
| Non-linear or Rapidly Decreasing Signal | Substrate Depletion: The substrate is being consumed too quickly by a high concentration of active enzyme. | Dilute the enzyme sample to ensure the reaction rate is linear over the measurement period. |
| Photobleaching: The fluorescent product (AMC) is being destroyed by prolonged exposure to the excitation light. | Reduce the intensity of the excitation light or the frequency of readings if possible with your plate reader. | |
| Enzyme Instability: The proteasome is losing activity over the course of the assay. | Ensure the assay buffer conditions (pH, ionic strength, cofactors) are optimal for proteasome stability and activity. | |
| High Well-to-Well Variability | Pipetting Errors: Inconsistent volumes of reagents are being added to the wells. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to the wells. |
| Inconsistent Temperature: The temperature across the microplate is not uniform. | Ensure the plate is properly equilibrated to the assay temperature before starting the readings. | |
| Microplate Choice: The type of microplate can affect the assay results. | Consider testing different types of black microplates (e.g., non-binding surface) as they can influence proteasome activity measurements.[9] |
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for troubleshooting common experimental issues.
References
- 1. Proteasome Activity Assays. [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Effect of different microplate types on Ac-Nle-Pro-Nle-Asp-AMC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Ac-Nle-Pro-Nle-Asp-AMC in enzyme activity assays. Proper microplate selection is critical for obtaining accurate and reproducible results. This guide focuses on the impact of different microplate types on assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate, and what is it used for?
This compound is a fluorogenic substrate used to measure the caspase-like activity of the 26S proteasome.[1][2][3] Upon cleavage by the enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released.[2] The resulting fluorescence can be measured to quantify enzyme activity. The excitation wavelength for AMC is in the range of 340-380 nm, and the emission wavelength is between 440-460 nm.[2][4]
Q2: Which color microplate should I use for my fluorescence assay?
For fluorescence intensity assays, black opaque microplates are strongly recommended.[5][6][7][8] Black plates minimize background fluorescence and reduce well-to-well crosstalk by absorbing scattered light, which leads to a higher signal-to-noise ratio.[5][6][9] White plates, in contrast, reflect light and can increase the raw fluorescent signal. However, they also increase background fluorescence, which can be problematic for assays with moderate to high background levels.[5][9] White plates are generally preferred for luminescence assays or time-resolved fluorescence (TRF) assays where a delay between excitation and emission measurement allows for the decay of background fluorescence.[7][9]
Q3: What is the difference between polystyrene and polypropylene microplates?
Polystyrene is the most common material for microplates and is suitable for most fluorescence applications.[10] Polypropylene plates are an alternative that offer higher resistance to certain chemicals and can be a better choice for applications involving aggressive solvents.[11] Polypropylene also has low-binding properties, which can be advantageous in enzyme assays to prevent the adsorption of proteins and peptides to the plate surface.
Q4: What are surface-treated microplates, and do I need them for my enzyme assay?
Microplates can have various surface treatments to modulate their binding characteristics. Common types include:
-
Non-Treated (or Medium-Binding): Standard polystyrene plates with a hydrophobic surface that can bind proteins and other large molecules.
-
High-Binding: These plates are treated to increase their affinity for molecules, which is useful for immunoassays like ELISAs where immobilizing an antibody or antigen is necessary.
-
Non-Binding (or Low-Binding): These plates have a hydrophilic surface that minimizes the non-specific binding of proteins, peptides, and nucleic acids.
For most enzymatic assays in solution, including those with this compound, non-binding plates are often the best choice. This is because the adsorption of the enzyme or substrate to the plate surface can alter their effective concentrations and affect the reaction kinetics.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Fluorescence | Use of white or clear microplates. | Switch to opaque black microplates, which are designed to quench background fluorescence.[5][6][9] |
| Autofluorescence from assay components or the microplate itself. | Ensure you are using a high-quality black microplate. If autofluorescence from assay components is suspected, run a blank control containing all reagents except the enzyme or substrate to determine the source. | |
| Low Signal Intensity | Quenching of the fluorescent signal by a black microplate. | While black plates are recommended, if the signal is extremely weak, a white plate may be used to maximize light reflection.[9] However, be mindful of the potential for increased background. First, try to optimize the assay by increasing the enzyme or substrate concentration if possible. |
| Incorrect excitation or emission wavelength settings. | For the cleaved AMC fluorophore, use an excitation wavelength around 340-380 nm and an emission wavelength of 440-460 nm.[2][4] | |
| Adsorption of enzyme or substrate to the microplate surface. | Use a non-binding or low-binding microplate to minimize surface interactions. | |
| High Well-to-Well Variability | Inconsistent pipetting. | Use calibrated pipettes and proper technique. For multi-well additions, consider creating a master mix of reagents. |
| Crosstalk between wells. | Use opaque black microplates to minimize light leakage between adjacent wells.[6][9] | |
| Edge effects due to differential evaporation. | Avoid using the outer wells of the plate if evaporation is a concern. Alternatively, fill the outer wells with a buffer or water to create a humidified environment. |
Data Presentation: Microplate Comparison
The choice of microplate color can significantly impact the signal-to-noise ratio in a fluorescence assay. Below is a summary of expected relative performance based on microplate type.
| Microplate Type | Relative Signal Intensity | Relative Background | Signal-to-Noise Ratio | Primary Recommended Use |
| Opaque Black | Moderate | Very Low | Excellent | Fluorescence Intensity Assays[6] |
| Opaque White | High | High | Good to Poor | Luminescence, Time-Resolved Fluorescence[6][9] |
| Clear | Low | Moderate to High | Poor | Absorbance (Colorimetric) Assays |
| Black, Clear Bottom | Moderate | Low | Very Good | Cell-based fluorescence assays requiring microscopy |
| White, Clear Bottom | High | High | Fair | Cell-based luminescence/TRF assays requiring microscopy |
This table provides a qualitative comparison. Actual values will vary depending on the specific assay conditions and instrumentation.
Experimental Protocols
General Protocol for Measuring Proteasome Activity with this compound
This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular enzyme and experimental conditions.
1. Reagent Preparation:
- Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, and 2 mM ATP. The buffer should be prepared fresh and kept on ice.
- Substrate Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Store at -20°C, protected from light.
- Enzyme Preparation: Purified proteasome or cell lysate should be diluted to the desired concentration in cold assay buffer immediately before use.
2. Assay Procedure:
- Allow all reagents to equilibrate to the assay temperature (e.g., 37°C).
- Pipette the desired volume of assay buffer into the wells of a black, non-binding 96-well microplate.
- Add the enzyme preparation to the appropriate wells.
- To initiate the reaction, add the this compound substrate to all wells. The final substrate concentration should be optimized (e.g., 10-100 µM).
- Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.
- Measure the fluorescence intensity kinetically over a desired time period (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
3. Controls:
- No-Enzyme Control: Contains assay buffer and substrate but no enzyme. This is to determine the rate of spontaneous substrate degradation.
- No-Substrate Control: Contains assay buffer and enzyme but no substrate. This is to measure the background fluorescence of the enzyme preparation.
- Inhibitor Control: Contains assay buffer, enzyme, substrate, and a known proteasome inhibitor. This confirms that the measured activity is specific to the proteasome.
Visualizations
Experimental Workflow
Caption: A typical workflow for an this compound assay.
Decision Tree for Microplate Selection
Caption: A decision guide for selecting the appropriate microplate color.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Proteasome Activity Assays. [bio-protocol.org]
- 5. biomat.it [biomat.it]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Which microplates are best suited for fluorescence, luminescence and absorbance assays? | AAT Bioquest [aatbio.com]
- 8. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [promega.com]
- 9. revvity.com [revvity.com]
- 10. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 4. [Comparison of microplate surface treatments...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Proteasome Substrates: Ac-Nle-Pro-Nle-Asp-AMC Under the Microscope
For researchers in cellular biology, oncology, and neurodegenerative disease, the accurate measurement of proteasome activity is paramount. The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, and its dysregulation is implicated in numerous pathologies. Fluorogenic substrates are indispensable tools for quantifying the activity of the proteasome's distinct catalytic subunits. This guide provides a comprehensive comparison of Ac-Nle-Pro-Nle-Asp-AMC, a substrate for the caspase-like (β1) activity of the proteasome, with other commonly used proteasome substrates.
This comparison will delve into the performance of various substrates, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific experimental needs.
Quantitative Comparison of Proteasome Substrates
The choice of substrate is critical for obtaining reliable and reproducible data in proteasome activity assays. The ideal substrate exhibits high specificity for its target catalytic subunit and a strong fluorescent signal upon cleavage. Below is a summary of the key characteristics of this compound and other fluorogenic substrates for the three major proteolytic activities of the proteasome.
| Substrate Name | Target Activity (Subunit) | Peptide Sequence | Excitation (nm) | Emission (nm) | Reported Specific Activity |
| This compound | Caspase-like (β1) | This compound | 340-360 | 440-460 | 113 nmol/min/mg (26S proteasome)[1], 6.6 nmol/min/mg (20S proteasome)[1] |
| Z-LLE-AMC | Caspase-like (β1) | Z-Leu-Leu-Glu-AMC | 380 | 460 | Data not available in direct comparison |
| Boc-LSTR-AMC | Trypsin-like (β2) | Boc-Leu-Ser-Thr-Arg-AMC | 340-360 | 440-460 | Data not available for proteasome |
| Suc-LLVY-AMC | Chymotrypsin-like (β5) | Suc-Leu-Leu-Val-Tyr-AMC | 380 | 460 | Commonly used, but specific activity varies |
Experimental Protocols
Accurate and reproducible measurement of proteasome activity is contingent on a well-defined experimental protocol. Below is a detailed methodology for a fluorometric proteasome activity assay, which can be adapted to compare the performance of different substrates.
Protocol: Fluorometric Proteasome Activity Assay
Objective: To measure the kinetic parameters (Vmax and Km) of a proteasome substrate.
Materials:
-
Purified 20S or 26S proteasome
-
Fluorogenic proteasome substrate (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO. Create a series of dilutions of the substrate in Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0-200 µM).
-
Enzyme Preparation: Dilute the purified proteasome to the desired final concentration in pre-warmed Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup: To each well of the 96-well plate, add the diluted substrate at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding the diluted proteasome to each well. The final reaction volume is typically 100-200 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific substrate. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each substrate concentration.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of each curve.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for a linear representation of the data to derive these constants.[2][3]
-
Visualizing the Ubiquitin-Proteasome System
To understand the context in which these substrates are utilized, it is helpful to visualize the broader cellular pathway. The following diagram illustrates the key steps of the ubiquitin-proteasome system.
Caption: Workflow of protein degradation and its measurement.
Conclusion
This compound is a valuable tool for the specific measurement of the caspase-like activity of the proteasome. Its reported high specific activity with the 26S proteasome suggests it is a sensitive substrate for this form of the enzyme.[1] However, the selection of an optimal substrate should always be guided by empirical testing in the specific experimental system being used. Factors such as the source of the proteasome (purified vs. cell lysate), the specific proteasome isoform of interest (constitutive vs. immunoproteasome), and the desired kinetic information will all influence the final choice. By utilizing the protocols and comparative information provided in this guide, researchers can make informed decisions to enhance the accuracy and reliability of their proteasome activity assays.
References
A Comparative Guide to Fluorogenic Substrates for Caspase-Like Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative fluorogenic substrates for measuring the caspase-like activity of the proteasome, a critical target in various research and drug development areas. We present a side-by-side analysis of key performance indicators, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate substrate for your specific research needs.
Introduction to Caspase-Like Proteasome Activity
The 20S proteasome, a multicatalytic protease complex, possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The caspase-like activity, primarily attributed to the β1 subunit of the constitutive proteasome and the β1i (LMP2) subunit of the immunoproteasome, is crucial for processing proteins after acidic residues. The immunoproteasome, in particular, plays a vital role in generating peptides for MHC class I antigen presentation. Accurate measurement of caspase-like activity is therefore essential for immunology, oncology, and neurodegenerative disease research.
Traditionally, Z-LLE-AMC has been a widely used substrate for the β1 subunit. However, the quest for more specific and efficient substrates has led to the development of alternatives like Ac-PAL-AMC, which shows selectivity for the immunoproteasome's β1i subunit. This guide will compare these substrates to help researchers make an informed choice.
Comparative Analysis of Fluorogenic Substrates
The selection of a fluorogenic substrate significantly impacts the accuracy and specificity of proteasome activity assays. Below is a comparison of the most common and alternative substrates for caspase-like activity.
| Substrate | Target Subunit(s) | Selectivity | Key Characteristics |
| Z-LLE-AMC | β1 (Constitutive) | Primarily constitutive proteasome | A standard substrate for measuring caspase-like activity. The C-terminal glutamate is preferentially recognized by the acidic Arg53 residue in the S1 binding pocket of the β1 subunit.[1] |
| Ac-PAL-AMC | β1i (Immunoproteasome) | Selective for immunoproteasome | The C-terminal leucine is preferentially recognized by the neutral Leu53 residue in the S1 binding pocket of the β1i subunit, conferring selectivity.[1] It is minimally hydrolyzed by the constitutive proteasome.[2] |
| Ac-nLPnLD-AMC | Caspase-like sites (β1) | Cleaved by the caspase-like site (postglutamyl peptide hydrolase - PGPH). It can be used to determine the effects of compounds on protein turnover rates. |
Experimental Data Summary:
While specific kinetic constants (Km, Vmax, kcat) are not consistently reported across comparable studies in the public domain, existing research provides valuable insights into substrate selectivity:
-
Selectivity of Ac-PAL-AMC: In cell lysates, Ac-PAL-AMC demonstrates significant selectivity for the immunoproteasome. In HeLa cells treated with IFN-γ to induce immunoproteasome expression, the signal from Ac-PAL-AMC increased 5.2-fold, indicating its preferential cleavage by the immunoproteasome.[1] Conversely, it is not efficiently hydrolyzed by the constitutive proteasome.[2]
-
Z-LLE-AMC Activity: The signal from Z-LLE-AMC, a substrate for the constitutive proteasome, showed a more modest 1.5-fold increase in the same IFN-γ treated HeLa cells, suggesting some level of cross-reactivity or upregulation of total proteasome activity.[1]
Signaling Pathway and Experimental Workflow
To visually represent the processes described, the following diagrams have been generated.
Caption: Mechanism of proteasome-mediated fluorogenic substrate cleavage.
Caption: General workflow for comparing fluorogenic proteasome substrates.
Experimental Protocols
This section provides a detailed methodology for a fluorogenic proteasome activity assay that can be adapted to compare different substrates in cell lysates.
Objective: To measure and compare the caspase-like activity of the proteasome using alternative fluorogenic substrates.
Materials:
-
Cells of interest (e.g., cell lines with known expression levels of constitutive and immunoproteasomes)
-
Fluorogenic substrates:
-
Ac-PAL-AMC (for β1i activity)
-
Z-LLE-AMC (for β1 activity)
-
Other substrates of interest
-
-
Proteasome Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP.
-
Proteasome inhibitor (e.g., MG-132 or a subunit-specific inhibitor) for negative controls.
-
96-well black, flat-bottom plates.
-
Fluorometric plate reader with excitation/emission wavelengths of approximately 345 nm and 445 nm, respectively.
Procedure:
-
Cell Lysate Preparation: a. Culture cells to the desired confluency. For experiments comparing constitutive and immunoproteasomes, consider treating cells with an inducing agent like IFN-γ to upregulate immunoproteasome expression. b. Harvest cells and wash twice with ice-cold PBS. c. Resuspend the cell pellet in ice-cold Proteasome Lysis Buffer. d. Lyse the cells by sonication on ice or by multiple freeze-thaw cycles. e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris. f. Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay). g. Aliquot the lysate and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Assay Protocol: a. Prepare stock solutions of the fluorogenic substrates in DMSO (e.g., 10 mM). b. On the day of the experiment, thaw the cell lysate and substrate stocks on ice. c. Prepare a working solution of each substrate in Assay Buffer to the desired final concentration (a typical starting point is 20-50 µM).[2] d. In a 96-well black plate, add cell lysate to each well (e.g., 20-50 µg of total protein). e. For negative controls, pre-incubate a set of wells containing lysate with a proteasome inhibitor for 15-30 minutes at 37°C. f. To initiate the reaction, add the substrate working solution to each well. g. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. h. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm.
-
Data Analysis: a. For each substrate, subtract the fluorescence values of the inhibitor-treated wells (negative control) from the corresponding untreated wells to determine the specific proteasome activity. b. Plot the specific fluorescence intensity against time. c. Determine the initial rate of the reaction (V₀) from the linear portion of the curve. d. Compare the V₀ values obtained for each substrate to assess their relative cleavage efficiency by the proteasomes in the cell lysate.
Conclusion
The choice of a fluorogenic substrate is a critical determinant for the successful measurement of caspase-like proteasome activity. While Z-LLE-AMC remains a standard for assessing the constitutive proteasome's β1 subunit, Ac-PAL-AMC emerges as a valuable alternative for specifically probing the β1i subunit of the immunoproteasome . The enhanced selectivity of Ac-PAL-AMC allows for a more precise dissection of the roles of the constitutive and immunoproteasomes in various biological processes. For researchers investigating the immunoproteasome, Ac-PAL-AMC is a superior tool. When the goal is to measure the overall caspase-like activity or focus on the constitutive proteasome, Z-LLE-AMC is a suitable choice. The provided experimental protocol offers a robust framework for comparing these and other novel substrates, enabling researchers to select the optimal reagent for their specific experimental needs and contributing to more accurate and reliable data in the fields of immunology, cancer biology, and drug discovery.
References
A Comparative Guide to Non-Peptidic Substrates for Measuring Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a pivotal role in cellular processes ranging from cell cycle regulation to immune surveillance. Consequently, the proteasome has emerged as a significant therapeutic target for various diseases, including cancer. Accurate measurement of proteasome activity is paramount for both basic research and the development of novel proteasome inhibitors. While traditional fluorogenic peptide substrates have been widely used, they are often limited by their poor cell permeability and potential for off-target cleavage by other cellular proteases.
This guide provides a comprehensive comparison of non-peptidic substrates, primarily focusing on activity-based probes (ABPs), for measuring proteasome activity. These probes offer significant advantages, including covalent and irreversible binding to active proteasome subunits, cell permeability for in vivo studies, and the ability to profile the activity of all active catalytic subunits.
Mechanism of Action: Activity-Based Probes
Non-peptidic activity-based probes are designed to specifically target and covalently modify the active sites of the proteasome. These probes typically consist of three key components: a reactive group (or "warhead") that forms a covalent bond with the active site threonine residue, a recognition element that directs the probe to the proteasome's active sites, and a reporter tag (e.g., a fluorophore or biotin) for detection and quantification. The vinyl sulfone and epoxyketone moieties are common warheads that react in a mechanism-based manner with the N-terminal threonine of the proteasome's active β-subunits.
Comparison of Non-Peptidic Proteasome Probes
| Probe Name | Chemical Class | Reporter Tag | Cell Permeable | In Vivo Applicability | Target Subunits | IC50 (Chymotrypsin-like) | Notes |
| MV151 (Bodipy TMR-Ahx3L3VS) | Peptide Vinyl Sulfone | BODIPY-TMR | Yes[1][2][3] | Yes[1][2][3] | β1, β2, β5[1] | ~100 nM[4] | Broad-spectrum probe, allows for sensitive in-gel detection and live-cell imaging.[1][2][3] May have some off-target activity towards papain-like cysteine proteases.[3] |
| Me4BodipyFL-Ahx3Leu3VS (UbiQ-018) | Peptide Vinyl Sulfone | BODIPY-FL | Yes[5] | Yes[5] | β1, β2, β5[5] | Not specified | Enables accurate profiling of proteasome activity in cell lysates, intact cells, and patient-derived material with high sensitivity using SDS-PAGE.[5] |
| Dansyl-Ahx3L3VS | Peptide Vinyl Sulfone | Dansyl | Yes[6] | Yes | β1, β2, β5 | Not specified | One of the first cell-permeable ABPs.[6] Detection requires anti-dansyl antibodies for Western blotting due to the low quantum yield of the dansyl fluorophore.[2][4] |
| BODIPY-epoxomicin | Epoxyketone | BODIPY | Yes[6] | Yes | Preferentially β5, but labels all catalytic subunits | Not specified | More specific for proteasome catalytic subunits compared to MV151.[6] |
| LJL-1 / LJL-2 | Epoxyketone | Not specified | Yes[1] | Not specified | Based on carfilzomib and bortezomib backbones, respectively | Not specified | Active site-directed probes designed based on the structures of known proteasome inhibitor drugs.[1] |
Note: IC50 values can vary significantly depending on the assay conditions, cell type, and purity of the proteasome preparation. The provided values should be considered as an approximate guide.
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for using non-peptidic activity-based probes for in-gel proteasome activity profiling and live-cell imaging.
In-Gel Proteasome Activity Profiling using Me4BodipyFL-Ahx3Leu3VS
This protocol allows for the visualization and quantification of active proteasome subunits in cell lysates.[6]
Materials:
-
Cell lysate
-
Me4BodipyFL-Ahx3Leu3VS (50 µM stock in DMSO)
-
Proteasome inhibitor (e.g., MG132, 10 mM stock in DMSO) for control
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis apparatus
-
Fluorescence gel scanner (e.g., Typhoon Imager) with appropriate filters for BODIPY-FL (Excitation: ~488 nm, Emission: ~520 nm)
Procedure:
-
Prepare cell lysates by standard methods and determine protein concentration.
-
In a microcentrifuge tube, incubate 20-50 µg of cell lysate with 1 µM Me4BodipyFL-Ahx3Leu3VS for 1-2 hours at 37°C. For a negative control, pre-incubate a parallel sample with a proteasome inhibitor (e.g., 10 µM MG132) for 30 minutes at 37°C before adding the probe.
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteasome subunits by scanning the gel using a fluorescence scanner.
-
Quantify the fluorescence intensity of the bands corresponding to the active proteasome subunits (β1, β2, and β5) using appropriate software.
Live-Cell Imaging of Proteasome Activity using MV151
This protocol enables the visualization of active proteasomes in living cells.[3]
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
MV151 (Bodipy TMR-Ahx3L3VS) (10 µM stock in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixation, optional)
-
Confocal microscope with appropriate filters for BODIPY-TMR (Excitation: ~543 nm, Emission: ~570 nm)
Procedure:
-
Culture cells to the desired confluency on glass-bottom dishes or coverslips.
-
Replace the culture medium with fresh medium containing 0.5-2 µM MV151.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
(Optional) For fixed-cell imaging, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Image the cells using a confocal microscope. Active proteasomes will appear as fluorescent puncta in the nucleus and cytoplasm.
Conclusion
Non-peptidic substrates, particularly activity-based probes, represent a powerful class of tools for the investigation of proteasome activity. Their ability to covalently label active subunits, coupled with their cell permeability, allows for a wide range of applications from in vitro biochemical assays to in vivo imaging in living organisms. The choice of a specific probe will depend on the experimental requirements, including the desired detection method, sensitivity, and specificity. By providing detailed protocols and a comparative overview, this guide aims to facilitate the selection and application of these valuable reagents for researchers in both academia and industry.
References
- 1. researchgate.net [researchgate.net]
- 2. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubiqbio.com [ubiqbio.com]
Validating Proteasome Activity: A Comparative Guide to Ac-Nle-Pro-Nle-Asp-AMC and Alternative Substrates
For researchers, scientists, and drug development professionals engaged in the study of the ubiquitin-proteasome system, the accurate measurement of proteasome activity is paramount. The fluorogenic peptide Ac-Nle-Pro-Nle-Asp-AMC stands as a specific and widely used tool for assessing the caspase-like activity of the 26S proteasome. This guide provides an objective comparison of this substrate with other common fluorogenic alternatives, supported by available experimental data, and details protocols for their use. Furthermore, it explores alternative, non-fluorogenic methods for a comprehensive overview of proteasome activity validation.
The 26S proteasome is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular homeostasis. Its proteolytic activity is divided into three main types: chymotrypsin-like, trypsin-like, and caspase-like, each with distinct substrate specificities. The validation of data obtained from proteasome activity assays relies heavily on the choice of substrate and methodology.
Comparison of Fluorogenic Substrates for Proteasome Activity
Fluorogenic peptide substrates are the most common tools for measuring proteasome activity. These peptides are designed to be specifically cleaved by one of the proteasome's active sites, releasing a fluorescent molecule, typically 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the enzymatic activity.
This compound is a highly specific substrate for the caspase-like (β1) subunit of the 26S proteasome.[1][2] Its design, incorporating the non-natural amino acid norleucine (Nle), enhances its specificity.[1]
Below is a comparative overview of this compound and other commonly used fluorogenic substrates for the three principal proteasome activities. While direct head-to-head comparisons of kinetic parameters (Km and Vmax) under identical conditions are limited in the literature, the following tables summarize available data to provide a relative performance overview.
Table 1: Comparison of Fluorogenic Substrates for Proteasome Catalytic Activities
| Proteasome Activity | Substrate | Peptide Sequence | Target Subunit(s) | Reported Specific Activity/Kinetics |
| Caspase-Like | This compound | This compound | β1 | Specific activity with 26S proteasome (rabbit muscle): 113 nmol/min/mg; 20S proteasome (yeast): 6.6 nmol/min/mg.[2] |
| Z-LLE-AMC | Z-Leu-Leu-Glu-AMC | β1 | A commonly used substrate for caspase-like activity.[3] | |
| Chymotrypsin-Like | Suc-LLVY-AMC | Suc-Leu-Leu-Val-Tyr-AMC | β5 | The most potent proteasomal activity is generally the chymotrypsin-like one.[4] |
| Trypsin-Like | Boc-LRR-AMC | Boc-Leu-Arg-Arg-AMC | β2 | Standard substrate for trypsin-like activity. |
Note: The specific activity and kinetic values can vary significantly depending on the source of the proteasome (e.g., species, tissue), its purity, and the specific assay conditions (e.g., buffer composition, temperature).
Experimental Protocols
Accurate and reproducible data is contingent on meticulously executed experimental protocols. Below are detailed methodologies for performing proteasome activity assays in cell lysates using fluorogenic substrates.
General Protocol for Proteasome Activity Assay in Cell Lysates
This protocol can be adapted for all the fluorogenic substrates listed above.
1. Cell Lysis:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 2 mM ATP).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Proteasome Activity Assay:
-
In a black 96-well plate, add 20-50 µg of cell lysate per well.
-
To determine the proteasome-specific activity, prepare parallel wells containing the cell lysate and a specific proteasome inhibitor (e.g., 20 µM MG132). Incubate for 15 minutes at 37°C.
-
Prepare the fluorogenic substrate stock solution in DMSO and dilute to the final working concentration (typically 20-100 µM) in assay buffer (e.g., 50 mM HEPES pH 7.5, 0.5 mM EDTA).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm using a microplate reader.
-
Record the fluorescence every 5 minutes for 30-60 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of reaction (change in fluorescence intensity per minute).
-
Subtract the rate of the inhibitor-treated sample from the rate of the untreated sample to determine the proteasome-specific activity.
-
A standard curve using free AMC can be generated to convert the fluorescence units to the amount of cleaved substrate.
Caption: General workflow for measuring proteasome activity using fluorogenic substrates.
Mechanism of Fluorogenic Proteasome Activity Assay
The underlying principle of this assay is the enzymatic cleavage of a peptide substrate linked to a fluorophore.
Caption: Mechanism of this compound cleavage by the 26S proteasome.
Alternative Methods for Proteasome Activity Validation
While fluorogenic assays are widely used, other methods offer distinct advantages and can be used for orthogonal validation of results.
Table 2: Comparison of Alternative Proteasome Activity Assay Methods
| Method | Principle | Advantages | Disadvantages |
| Bioluminescent Assays | Utilizes peptide substrates linked to aminoluciferin. Cleavage by the proteasome releases aminoluciferin, which is a substrate for luciferase, generating light.[5][6] | High sensitivity, low background, suitable for high-throughput screening.[5] | Requires specific reagents and a luminometer. |
| Activity-Based Probes (ABPs) | Covalent, irreversible binding of a tagged inhibitor to the active sites of the proteasome. The tag (e.g., a fluorophore or biotin) allows for detection and quantification.[7] | Directly measures active enzyme concentration, can be used in intact cells and for in-gel visualization. | Synthesis of probes can be complex; may not reflect true substrate turnover. |
| Antibody-Based Methods | Utilizes antibodies to capture proteasomes, followed by an activity assay. Can also be used to measure the levels of specific proteasome subunits. | Can provide information on the abundance of specific proteasome complexes. | Does not directly measure enzymatic activity. |
| Reporter Proteins | Genetically encoded fluorescent proteins fused to a degradation signal (degron). Proteasome activity is measured by the rate of fluorescence decay. | Allows for the measurement of proteasome activity in living cells over time. | Can be influenced by factors other than proteasome activity (e.g., protein synthesis rates). |
Bioluminescent Proteasome Assay Workflow
Caption: A simplified "add-mix-measure" workflow for bioluminescent proteasome assays.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homogeneous, bioluminescent proteasome assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based bioluminescent assays for all three proteasome activities in a homogeneous format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Set of Activity-Based Probes to Visualize Human (Immuno)proteasome Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of a Proteasome Probe: A Comparative Guide to Ac-Nle-Pro-Nle-Asp-AMC Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise target of a chemical probe is paramount. This guide provides a comprehensive comparison of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC, primarily used to measure the caspase-like activity of the proteasome, and explores its potential for cross-reactivity with other cellular proteases.
This compound is a valuable tool for investigating the activity of the 26S and 20S proteasomes, large multi-catalytic protease complexes central to cellular protein degradation.[1][2][3] Specifically, this substrate is cleaved at the post-glutamyl peptide hydrolase (PGPH) or caspase-like site, which is located in the β1 subunit of the proteasome's 20S core particle.[1][4][5] The cleavage of the bond following the aspartic acid (Asp) residue releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for real-time measurement of enzymatic activity.[6]
While designed as a proteasome substrate, the presence of an aspartic acid residue at the P1 position—the amino acid immediately preceding the cleavage site—raises the possibility of cross-reactivity with other proteases that exhibit a similar cleavage preference, most notably the caspase family of enzymes.[7][8][9] Caspases are a family of cysteine proteases that play critical roles in apoptosis and inflammation and are well-known for their specificity in cleaving substrates after aspartic acid residues.[9][10]
This guide summarizes the known quantitative data for this compound's interaction with the proteasome, compares its sequence to established substrates for other proteases, and provides a detailed experimental protocol for assessing its cross-reactivity.
Quantitative Data Summary
The following table summarizes the known specific activities of this compound with different proteasome complexes.
| Enzyme | Specific Activity (nmol/min/mg) | Source |
| 26S Proteasome (rabbit muscle) | 113 | [1] |
| 20S Proteasome (yeast) | 6.6 | [1] |
Currently, there is a lack of published, direct, and quantitative experimental data on the cross-reactivity of this compound with a broad panel of other cellular proteases.
Comparison with Other Protease Substrates
To contextualize the potential for cross-reactivity, the following table compares the amino acid sequence of this compound with established fluorogenic substrates for specific caspases.
| Substrate | Amino Acid Sequence | Primary Target Protease(s) |
| This compound | Ac-Nle-Pro-Nle-Asp- | Proteasome (Caspase-like activity) |
| Ac-DEVD-AMC | Ac-Asp-Glu-Val-Asp- | Caspase-3, Caspase-7 |
| Ac-LEHD-AMC | Ac-Leu-Glu-His-Asp- | Caspase-9 |
| Ac-YVAD-AMC | Ac-Tyr-Val-Ala-Asp- | Caspase-1 |
| Ac-IETD-AMC | Ac-Ile-Glu-Thr-Asp- | Caspase-8 |
The comparison highlights that while the P1 residue (Asp) is the same, the preceding amino acids (P2, P3, and P4) differ significantly. These upstream residues play a crucial role in determining the substrate specificity of individual proteases. The unique Nle-Pro-Nle sequence in this compound was specifically designed based on the extended substrate specificity of the proteasome's caspase-like sites.[11]
Experimental Protocols
To definitively determine the cross-reactivity of this compound, a systematic screening against a panel of purified cellular proteases is required. Below is a detailed methodology for such an experiment.
Objective: To quantify the enzymatic activity of a panel of cellular proteases on the fluorogenic substrate this compound.
Materials:
-
This compound
-
Purified, active forms of relevant cellular proteases (e.g., Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10, Calpain-1, Calpain-2, Cathepsin B, Cathepsin L, etc.)
-
Specific assay buffers for each protease
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation at 340-360 nm and emission at 440-460 nm
-
Positive control substrates for each protease being tested (e.g., Ac-DEVD-AMC for Caspase-3)
-
Protease inhibitors as negative controls
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Reconstitute and dilute each purified protease to its optimal working concentration in its respective assay buffer.
-
Prepare working solutions of all substrates in the appropriate assay buffers. The final substrate concentration should be at or below the Km value, if known, or at a concentration determined from preliminary optimization experiments (typically 10-50 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, set up the following reactions in triplicate for each protease to be tested:
-
Test Reaction: Protease + this compound
-
Positive Control: Protease + its known preferred substrate
-
Substrate Autohydrolysis Control: this compound in assay buffer (no enzyme)
-
Enzyme Autolysis Control: Protease in assay buffer (no substrate)
-
Inhibitor Control: Protease + specific inhibitor + this compound
-
-
-
Reaction Initiation and Measurement:
-
Add the appropriate assay buffer to all wells.
-
Add the substrate to the designated wells.
-
Initiate the reaction by adding the diluted protease to the appropriate wells.
-
Immediately place the microplate in a pre-warmed (usually 37°C) fluorometric plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) for at least 30 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to ~350 nm and the emission wavelength to ~450 nm.
-
-
Data Analysis:
-
For each reaction, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of substrate autohydrolysis from all reaction rates.
-
Compare the reaction velocity of each protease with this compound to the velocity with its optimal, cognate substrate.
-
Express the cross-reactivity as a percentage of the activity observed with the optimal substrate.
-
Calculate kinetic parameters such as Km and kcat for significant off-target interactions to provide a more detailed comparison.
-
Visualizing Potential Interactions
The following diagrams illustrate the intended enzymatic pathway for this compound and its potential for off-target cleavage by other proteases.
Conclusion
This compound is a well-established and specific substrate for measuring the caspase-like activity of the proteasome. However, its utility as a highly specific probe relies on a thorough understanding of its potential interactions with other cellular proteases. Based on its P1 aspartate residue, a degree of cross-reactivity with caspases is plausible, but the extent of this interaction has not been rigorously quantified in the available literature.
For researchers investigating cellular pathways where both proteasome and caspase activities are modulated, it is crucial to either perform the cross-reactivity profiling described herein or to use this substrate in conjunction with highly specific inhibitors for both the proteasome and caspases to ensure accurate interpretation of experimental results. The development of more specific substrates and the comprehensive profiling of existing ones will continue to be a vital endeavor in the field of chemical biology and drug discovery.
References
- 1. This compound peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. portlandpress.com [portlandpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 7. Cacidases: caspases can cleave after aspartate, glutamate and phosphoserine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Proteases for Cell Suicide: Functions and Regulation of Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ac-Nle-Pro-Nle-Asp-AMC versus Activity-Based Probes for Proteasome Profiling
For researchers, scientists, and drug development professionals navigating the complexities of proteasome activity analysis, the choice of methodology is critical. This guide provides an objective comparison of two prominent tools: the fluorogenic substrate Ac-Nle-Pro-Nle-Asp-AMC and activity-based probes (ABPs), offering a detailed examination of their mechanisms, applications, and performance based on experimental data.
The proteasome, a multi-catalytic protease complex, is a cornerstone of cellular protein homeostasis and a validated therapeutic target.[1][2] Accurate measurement of its activity is paramount in basic research and drug discovery. Eukaryotic proteasomes possess three distinct catalytic activities, executed by the β1, β2, and β5 subunits, corresponding to caspase-like, trypsin-like, and chymotrypsin-like specificities, respectively.[3] This guide dissects the capabilities of a widely used substrate for measuring caspase-like activity, this compound, and the versatile class of activity-based probes for comprehensive proteasome profiling.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two tools lies in their interaction with the proteasome's active sites. This compound is a fluorogenic substrate, whereas activity-based probes are covalent inhibitors.
This compound: This synthetic peptide is designed to be specifically recognized and cleaved by the caspase-like (β1) subunit of the proteasome after the aspartic acid residue.[4][5][6] The peptide is conjugated to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage by an active proteasome, the free AMC is released, resulting in a measurable increase in fluorescence. This method provides a kinetic readout of the caspase-like activity.
Activity-Based Probes (ABPs): ABPs are mechanism-based inhibitors that form a stable, covalent bond with the active site threonine of the proteasome subunits.[7] These probes are ingeniously designed with three key components: a peptide recognition element that directs them to the proteasome's active sites, a reactive "warhead" (e.g., epoxyketone or vinyl sulfone) that forms the covalent linkage, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis.[8] This irreversible binding allows for the direct labeling and quantification of active proteasome subunits.
Visualizing the Mechanisms
To illustrate these distinct mechanisms, the following diagrams were generated using the Graphviz (DOT language).
Caption: Mechanism of this compound for proteasome activity measurement.
References
- 1. Activity-Based Imaging Probes of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based probes for the multicatalytic proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 6. The caspase-like sites of proteasomes, their substrate specificity, new inhibitors and substrates, and allosteric interactions with the trypsin-like sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes [frontiersin.org]
- 8. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Bioluminescent assays as an alternative to fluorogenic proteasome assays
For researchers, scientists, and drug development professionals, selecting the optimal assay for measuring proteasome activity is critical for generating robust and reliable data. This guide provides an objective comparison of bioluminescent and fluorogenic proteasome assays, supported by experimental data and detailed protocols, to aid in making an informed decision.
The ubiquitin-proteasome pathway is a critical cellular process responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in cell cycle regulation, apoptosis, and signal transduction. Consequently, the proteasome has emerged as a significant therapeutic target, particularly in oncology. Assays to measure proteasome activity are therefore indispensable tools in basic research and drug discovery. Two of the most common methods rely on either bioluminescence or fluorescence detection. While both approaches typically use a peptide substrate that is cleaved by the proteasome, the nature of the reporter molecule and the detection method lead to significant differences in performance.
At a Glance: Key Performance Differences
Bioluminescent assays have emerged as a superior alternative to traditional fluorogenic assays for many applications, primarily due to their enhanced sensitivity, wider dynamic range, and lower susceptibility to interference from fluorescent compounds.
| Feature | Bioluminescent Assays | Fluorogenic Assays |
| Sensitivity | High (can detect as low as 0.5 ng/ml of 20S proteasome) | Moderate to Low |
| Dynamic Range | Wide (linear over approximately 4 logs of proteasome concentration) | Narrow |
| Signal-to-Noise Ratio | Excellent, due to low background | Prone to high background from autofluorescence and fluorescent compounds |
| Compound Interference | Low | High potential for interference from fluorescent test compounds |
| Assay Format | Homogeneous "add-mix-measure" | Often requires cell lysis and separation steps |
| Cell Permeability | Reagents for cell-based assays are available | Many substrates are not cell-permeable |
Unveiling the Mechanisms: How They Work
The fundamental principle behind both assay types involves the proteasome's recognition and cleavage of a specific peptide substrate, which in turn generates a detectable signal. However, the signal generation pathways are distinct.
Bioluminescent Proteasome Assays: A Coupled-Enzyme Reaction
Bioluminescent assays for proteasome activity utilize a coupled-enzyme, homogeneous format.[1] The process begins with a luminogenic substrate, which is a peptide sequence recognized by the proteasome conjugated to aminoluciferin. When the proteasome cleaves the peptide, it releases aminoluciferin. This liberated aminoluciferin then acts as a substrate for a stabilized luciferase enzyme present in the reagent mix, which in the presence of ATP and oxygen, generates a stable "glow-type" luminescent signal.[2] The intensity of this light is directly proportional to the proteasome activity.[2]
References
Correlating Ac-Nle-Pro-Nle-Asp-AMC assay results with Western blot analysis of ubiquitinated proteins
A Researcher's Guide to Correlating Proteasome Activity and Ubiquitination Levels
In the intricate world of cellular regulation, the ubiquitin-proteasome system (UPS) plays a pivotal role in maintaining protein homeostasis. Two key techniques employed by researchers to investigate this pathway are the Ac-Nle-Pro-Nle-Asp-AMC assay, which measures proteasome activity, and Western blot analysis, which visualizes ubiquitinated proteins. This guide provides a comprehensive comparison of these two methods, offering insights into how their results can be correlated to provide a more complete picture of UPS function.
Comparing Methodologies: A Tabular Overview
| Feature | This compound Assay | Western Blot for Ubiquitinated Proteins |
| Principle | Fluorometric measurement of the caspase-like activity of the 26S proteasome. | Immunodetection of ubiquitin-conjugated proteins separated by molecular weight. |
| Primary Output | Quantitative data on the rate of substrate cleavage, reflecting proteasome activity. | Qualitative and semi-quantitative data on the abundance and size distribution of ubiquitinated proteins. |
| Information Gained | Functional activity of the proteasome's catalytic core. | Accumulation or degradation of ubiquitinated protein substrates. |
| Throughput | High-throughput, suitable for screening multiple samples in a plate-based format. | Lower throughput, involves multiple steps including gel electrophoresis and antibody incubations. |
| Sensitivity | High, capable of detecting subtle changes in proteasome activity. | Moderate, dependent on antibody affinity and the abundance of ubiquitinated proteins. |
| Specificity | Specific for the caspase-like (β1) subunit activity of the proteasome. | Can be tailored with specific antibodies to detect total ubiquitin or specific ubiquitin chain linkages (e.g., K48, K63). |
| Equipment | Fluorescence plate reader. | Electrophoresis and blotting apparatus, imaging system (chemiluminescence or fluorescence). |
The Synergy of Combined Analysis
The this compound assay provides a dynamic measure of the proteasome's catalytic function. An increase in the fluorescent signal over time indicates higher proteasomal activity. Conversely, a decrease in signal suggests inhibition of the proteasome.
Western blot analysis for ubiquitinated proteins offers a snapshot of the upstream events leading to proteasomal degradation. An accumulation of high molecular weight ubiquitin smears or specific bands indicates that proteins are being tagged for degradation.
By correlating the results from these two assays, researchers can gain deeper insights. For instance, an increase in ubiquitinated proteins (observed by Western blot) should, in a functional system, be followed by an increase in proteasome activity (measured by the this compound assay) to clear these tagged proteins. Conversely, if ubiquitinated proteins accumulate without a corresponding increase in proteasome activity, it could signify a dysfunctional or inhibited proteasome.
Experimental Protocols
This compound Proteasome Activity Assay
This protocol outlines the measurement of caspase-like proteasome activity in cell lysates.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
This compound substrate (e.g., from MedChemExpress, Cayman Chemical)[1][2]
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)[2]
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required for the experiment.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Dilute the protein lysates to the same concentration in assay buffer.
-
In a 96-well black microplate, add a consistent amount of protein lysate to each well.
-
Prepare a blank well containing only assay buffer.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of the this compound substrate in assay buffer.
-
Add the substrate to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity against time. The slope of the linear portion of the curve represents the rate of proteasome activity.
-
Western Blot Analysis of Ubiquitinated Proteins
This protocol describes the detection of total ubiquitinated proteins in cell lysates.
Materials:
-
Cells of interest
-
RIPA buffer with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM))[3]
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Harvest and lyse cells in RIPA buffer containing protease and deubiquitinase inhibitors.[4]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight. Ubiquitinated proteins will appear as a high molecular weight smear.[5]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The presence of a ladder or smear of bands at higher molecular weights indicates ubiquitinated proteins.[6]
-
Visualizing the Workflow and Underlying Biology
To better understand the experimental processes and the biological context, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]
- 3. Identification of Ubiquitinated Proteins [labome.com]
- 4. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ac-Nle-Pro-Nle-Asp-AMC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Ac-Nle-Pro-Nle-Asp-AMC, a fluorogenic peptide substrate.
This compound is a synthetic peptide commonly used in biochemical assays to study protease activity.[1] While specific disposal instructions are detailed in the product's Safety Data Sheet (SDS), which should always be consulted as the primary source of information, this document provides a comprehensive overview based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Summary of Key Chemical Data
For quick reference, the following table summarizes important information about this compound.
| Property | Data |
| Chemical Name | Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin |
| Molecular Formula | C33H45N5O9 |
| Primary Hazard | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. |
| Storage | Store at -20°C or below. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste should follow a structured protocol that prioritizes safety and environmental compliance. Never dispose of this chemical down the drain or in the regular trash.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container compatible with chemical waste. This includes any contaminated items such as weighing paper or disposable spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[2][3] For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the compatibility is known.[2]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the major components and their approximate concentrations if it is a mixed waste stream.
-
Include the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize consulting the official Safety Data Sheet and your institution's specific guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
